molecular formula C12H18ClNO B14043700 (R)-2-(3-methoxyphenyl)piperidine hydrochloride

(R)-2-(3-methoxyphenyl)piperidine hydrochloride

Katalognummer: B14043700
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: BTSSKUMKYPGJFM-UTONKHPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-2-(3-methoxyphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(3-methoxyphenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(3-methoxyphenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H18ClNO

Molekulargewicht

227.73 g/mol

IUPAC-Name

(2R)-2-(3-methoxyphenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H/t12-;/m1./s1

InChI-Schlüssel

BTSSKUMKYPGJFM-UTONKHPSSA-N

Isomerische SMILES

COC1=CC=CC(=C1)[C@H]2CCCCN2.Cl

Kanonische SMILES

COC1=CC=CC(=C1)C2CCCCN2.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of (R)-2-(3-methoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential pharmacological applications of (R)-2-(3-methoxyphenyl)piperidine hydrochloride. This chiral molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural relation to compounds known to interact with key central nervous system targets. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its known characteristics and methodologies for its analysis.

Introduction

(R)-2-(3-methoxyphenyl)piperidine hydrochloride is a chiral piperidine derivative that has garnered attention in the field of neuroscience research. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs that target the central nervous system.[1] The presence of a methoxyphenyl group suggests potential interactions with various receptors, particularly those for neurotransmitters like serotonin and dopamine, where such moieties are often found in known ligands.[2][3] The specific (R)-enantiomer is of particular importance, as stereochemistry often plays a crucial role in the potency and selectivity of a drug's biological activity.[4] This guide aims to consolidate the available information on this compound, providing a valuable resource for its further investigation and application.

Chemical Structure and Physicochemical Properties

The chemical structure of (R)-2-(3-methoxyphenyl)piperidine hydrochloride consists of a piperidine ring substituted at the 2-position with a 3-methoxyphenyl group, with the stereochemistry at the chiral center defined as (R). The compound is supplied as a hydrochloride salt to improve its solubility and stability.

Table 1: Physicochemical Properties of (R)-2-(3-methoxyphenyl)piperidine hydrochloride

PropertyValueSource
IUPAC Name (2R)-2-(3-methoxyphenyl)piperidine;hydrochloride[5]
CAS Number 920512-74-9[6]
Molecular Formula C12H18ClNO[5]
Molecular Weight 227.73 g/mol [5]
Appearance Solid (predicted)
Melting Point Not specifically reported; related compound 3-(3-methoxyphenyl)piperidine hydrochloride melts at 138 °C.[7]
Solubility Soluble in methanol and ethanol.[8] General solubility in aqueous solutions is expected due to the hydrochloride salt form.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring. The proton at the chiral center (C2) would likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon (around 55 ppm), and the five carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be influenced by the presence of the aryl substituent.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the parent ion [M+H]⁺ at m/z 192.1, corresponding to the free base.[10]

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary amine salt, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Synthesis and Stereochemistry

The enantioselective synthesis of 2-arylpiperidines is a well-established area of organic chemistry.[1][7] While a specific protocol for (R)-2-(3-methoxyphenyl)piperidine is not detailed in readily available literature, a general and plausible synthetic strategy involves the asymmetric reduction of a corresponding cyclic imine or the resolution of a racemic mixture.

A common approach involves the synthesis of the racemic 2-(3-methoxyphenyl)piperidine followed by chiral resolution.[11]

DOT Script for a Potential Synthetic Workflow

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Salt Formation 3-bromoanisole 3-Bromoanisole Grignard_Formation Grignard Formation 3-bromoanisole->Grignard_Formation 2-chloropyridine 2-Chloropyridine Coupling Coupling Reaction 2-chloropyridine->Coupling Grignard_Formation->Coupling 2-(3-methoxyphenyl)pyridine 2-(3-methoxyphenyl)pyridine Coupling->2-(3-methoxyphenyl)pyridine Reduction Reduction (e.g., H2/PtO2) 2-(3-methoxyphenyl)pyridine->Reduction rac-2-(3-methoxyphenyl)piperidine rac-2-(3-methoxyphenyl)piperidine Reduction->rac-2-(3-methoxyphenyl)piperidine Diastereomeric_Salt_Formation Diastereomeric Salt Formation rac-2-(3-methoxyphenyl)piperidine->Diastereomeric_Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid Derivative) Chiral_Acid->Diastereomeric_Salt_Formation Fractional_Crystallization Fractional Crystallization Diastereomeric_Salt_Formation->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Base_Treatment Base Treatment Separated_Salts->Base_Treatment R-enantiomer (R)-2-(3-methoxyphenyl)piperidine Base_Treatment->R-enantiomer S-enantiomer (S)-2-(3-methoxyphenyl)piperidine Base_Treatment->S-enantiomer HCl_Treatment Treatment with HCl R-enantiomer->HCl_Treatment Final_Product (R)-2-(3-methoxyphenyl)piperidine hydrochloride HCl_Treatment->Final_Product

Caption: A potential synthetic workflow for (R)-2-(3-methoxyphenyl)piperidine hydrochloride.

Pharmacological Profile

The pharmacological properties of (R)-2-(3-methoxyphenyl)piperidine hydrochloride have not been extensively reported. However, based on its structural features, it is hypothesized to interact with monoamine neurotransmitter systems.

  • Dopamine and Serotonin Receptors: Arylpiperidine and arylpiperazine motifs are common in ligands for dopamine (D2-like) and serotonin (5-HT1A, 5-HT2A) receptors.[2][3] The methoxy substitution on the phenyl ring can influence the binding affinity and selectivity for these receptors.[2] It is plausible that (R)-2-(3-methoxyphenyl)piperidine hydrochloride may act as a modulator of these receptors, although specific binding data is required to confirm this.

  • Potential Therapeutic Applications: Compounds with affinity for dopamine and serotonin receptors are investigated for a wide range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[12][13] Further research is needed to determine if (R)-2-(3-methoxyphenyl)piperidine hydrochloride has a therapeutic potential in any of these areas.

Experimental Protocols

The following are representative experimental protocols for the characterization of (R)-2-(3-methoxyphenyl)piperidine hydrochloride. These are based on established methods for similar compounds and may require optimization for this specific molecule.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of (R)-2-(3-methoxyphenyl)piperidine hydrochloride.

Instrumentation: A standard HPLC system with a UV detector.

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak® series), is recommended.[14]

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

Protocol:

  • Prepare a standard solution of the racemic 2-(3-methoxyphenyl)piperidine and a sample solution of the (R)-enantiomer in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the sample of (R)-2-(3-methoxyphenyl)piperidine hydrochloride.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Calculate the enantiomeric excess (% ee) of the sample by integrating the peak areas of the two enantiomers.

DOT Script for Chiral HPLC Workflow

G Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Chiral_Column Chiral Column HPLC_System->Chiral_Column UV_Detector UV Detector Chiral_Column->UV_Detector Data_Analysis Data Analysis (Peak Integration, % ee Calculation) UV_Detector->Data_Analysis

Caption: A simplified workflow for chiral HPLC analysis.

Safety and Handling

Specific toxicity data for (R)-2-(3-methoxyphenyl)piperidine hydrochloride are not available. However, based on safety data for related piperidine and methoxyphenyl derivatives, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][11]

  • Toxicology: Piperidine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[1]

Conclusion

(R)-2-(3-methoxyphenyl)piperidine hydrochloride is a chiral molecule with potential for further investigation in the field of medicinal chemistry and neuropharmacology. While a complete physicochemical and pharmacological profile is not yet publicly available, this guide provides a foundational understanding of its structure, potential synthetic routes, and likely biological targets. Further research is warranted to fully elucidate its properties and therapeutic potential.

References

  • PubChem. (R)-2-(3-methoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. 2015.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. 2023.
  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • PubChem. (R)-2-(3-methoxyphenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. eLife. 2021.
  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. 2022.
  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed.
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. PubMed. 2016.

Sources

Technical Guide: Pharmacological Profile of (R)-2-(3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological and technical analysis of (R)-2-(3-methoxyphenyl)piperidine , a privileged chemical scaffold situated at the intersection of dissociative anesthetics, monoamine transporter modulators, and neurokinin-1 (NK1) receptor antagonists.

Executive Summary

(R)-2-(3-methoxyphenyl)piperidine (CAS: 920588-02-9) is a chiral 2-arylpiperidine derivative. Structurally, it represents the cyclic analogue of the dissociative agent Methoxphenidine (MXP) and the des-cyclohexyl core of 3-MeO-PCP . In medicinal chemistry, this scaffold is a "privileged structure," serving as a critical pharmacophore for Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994 derivatives) and Triple Reuptake Inhibitors (TRI) .

While the (2S,3S)-configuration is typically required for high-affinity NK1 antagonism, the (R)-enantiomer discussed here is pharmacologically distinct, often exhibiting preferential affinity for monoamine transporters (DAT/NET) and NMDA receptors , consistent with the structure-activity relationships (SAR) of related psychoactive piperidines like methylphenidate and 3-MeO-PCP.

Chemical Identity & Stereochemistry

PropertySpecification
IUPAC Name (2R)-2-(3-methoxyphenyl)piperidine
Common Code 3-MeO-2-PP (Informal), Des-cyclohexyl-3-MeO-PCP
CAS Number 920588-02-9
Molecular Formula C₁₂H₁₇NO
Molar Mass 191.27 g/mol
Chirality (R)-Enantiomer (C2 position)
Lipophilicity (LogP) ~2.1 (Predicted)
pKa ~9.5 (Piperidine nitrogen)
Stereochemical Significance

The biological activity of 2-arylpiperidines is highly stereospecific:

  • (2S,3S)-Configuration: Essential for NK1 Receptor binding (Substance P antagonism).

  • (2R)-Configuration: Associated with Dopamine Transporter (DAT) blockade (Stimulant activity). For example, d-methylphenidate possesses the (R,R) configuration. Therefore, (R)-2-(3-methoxyphenyl)piperidine is predicted to function primarily as a monoaminergic modulator rather than a silent NK1 ligand.

Pharmacological Mechanism of Action

Primary Target: Monoamine Transporter Modulation

Based on the SAR of 2-phenylpiperidines (e.g., methylphenidate, desoxypipradrol), the (R)-isomer acts as a reuptake inhibitor.

  • Mechanism: Blocks the reuptake of dopamine (DA) and norepinephrine (NE) into the presynaptic neuron by binding to the transmembrane domains of DAT and NET.

  • 3-Methoxy Substituent Effect: Unlike the unsubstituted phenyl ring, the 3-methoxy group increases affinity for the Serotonin Transporter (SERT) and Sigma-1 receptors (

    
    ). This suggests a profile closer to a Triple Reuptake Inhibitor (SNDRI)  or a balanced stimulant with mood-modulating properties.
    
Secondary Target: NMDA Receptor Antagonism

The compound is a structural hybrid of PCP and MXP .

  • Binding Site: Pore-blocking site of the NMDA receptor (GluN1/GluN2 subunits).

  • Affinity: The absence of the cyclohexyl ring (present in PCP) or the ethyl linker (present in MXP) generally reduces NMDA affinity compared to 3-MeO-PCP. However, it retains the critical 3-methoxyphenyl pharmacophore, preserving moderate channel-blocking efficacy.

  • Functional Outcome: Potential dissociative or antidepressant effects, likely with lower potency than 3-MeO-PCP.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways based on the enantiomeric configuration and receptor targets.

G cluster_0 Synaptic Cleft Targets Compound (R)-2-(3-MeO-Ph)Piperidine DAT DAT / NET (Transporters) Compound->DAT High Affinity (R-isomer pref.) NMDAR NMDA Receptor (Ion Channel) Compound->NMDAR Moderate Affinity (Pore Block) Sigma Sigma-1 (Chaperone) Compound->Sigma Modulatory DA_Accum ↑ Extracellular DA/NE (Stimulation) DAT->DA_Accum Ca_Block ↓ Ca2+ Influx (Dissociation/Neuroprotection) NMDAR->Ca_Block BDNF ↑ BDNF Release (Plasticity) Sigma->BDNF Ca_Block->BDNF Downstream

Caption: Divergent pharmacological pathways of (R)-2-(3-methoxyphenyl)piperidine. The (R)-configuration favors monoamine transporter inhibition (Red) over the NK1 antagonism typical of the (S)-series.

Structure-Activity Relationship (SAR)

The pharmacological profile is dictated by three structural vectors:

  • The Piperidine Core:

    • The secondary amine is crucial for hydrogen bonding with Aspartate residues in the DAT/NET binding pocket.

    • Modification: N-alkylation (e.g., N-ethyl) typically increases NMDA affinity (approaching Ephenidine-like activity) but may reduce DAT selectivity.

  • The C2-Aryl Attachment:

    • Direct attachment (2-aryl) creates a rigid scaffold compared to the flexible linker in MXP. This rigidity often enhances selectivity for transporters over ion channels.

  • The 3-Methoxy Group:

    • Electronic Effect: Electron-donating group (EDG) via resonance, but inductive withdrawal.

    • Metabolic Stability: The 3-position is less prone to rapid oxidative metabolism compared to the 4-position (para), potentially extending half-life.

    • Binding: Provides a hydrogen bond acceptor site, increasing affinity for Sigma-1 and SERT compared to the unsubstituted analog.

Experimental Protocols

Synthesis: Enantioselective Hydrogenation

This protocol, adapted from Adriaenssens (2008), ensures the isolation of the bioactive (R)-enantiomer.

Reagents: 2-(3-methoxyphenyl)pyridine, H₂ (gas), Chiral Catalyst (Rh(cod)₂BF₄ + (R)-BINAP). Workflow:

  • Precursor Prep: Dissolve 2-(3-methoxyphenyl)pyridine in anhydrous MeOH.

  • Catalyst Formation: In a glovebox, mix [Rh(cod)₂]BF₄ (1 mol%) and (R)-BINAP (1.1 mol%) in MeOH. Stir for 30 min.

  • Hydrogenation: Transfer substrate and catalyst to a high-pressure autoclave. Pressurize with H₂ (50 bar).

  • Reaction: Stir at 25°C for 24 hours.

  • Purification: Depressurize, filter through Celite to remove catalyst. Concentrate filtrate.

  • Resolution (Optional Polish): Recrystallize as the D-tartrate salt to upgrade ee% >99%.

Functional Uptake Assay (DAT/NET/SERT)

To validate the monoamine modulator hypothesis:

  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Tracer: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

  • Incubation: Incubate cells with (R)-2-(3-methoxyphenyl)piperidine (1 nM – 10 µM) for 10 min at 37°C.

  • Uptake: Add radiolabeled tracer and incubate for 5 min.

  • Termination: Rapidly wash with ice-cold buffer. Lyse cells.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀.

Safety & Toxicology Profile

  • Cardiovascular: As a putative NET inhibitor, significant hypertensive and tachycardic risks exist.

  • Psychiatric: Potential for mania or psychosis due to combined DA elevation and NMDA blockade (psychotomimetic synergy).

  • Metabolism: Likely metabolized by CYP2D6 (O-demethylation to the phenol) and CYP3A4 (N-oxidation). The phenol metabolite may be active.

References

  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD Thesis, University of Glasgow. Link

  • López-Rodríguez, M. L., et al. (1999). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry, 42(1), 36-49. Link

  • Swain, C. J., et al. (1995). Novel 2-phenylpiperidine derivatives as high-affinity, selective, and orally active NK1 receptor antagonists. Journal of Medicinal Chemistry, 38(24), 4793-4805. Link

  • PubChem Compound Summary. (2025). CID 16093889: (R)-2-(3-methoxyphenyl)piperidine. National Center for Biotechnology Information. Link

  • Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based Dissociative NPS. Handbook of Experimental Pharmacology, 252, 305-352. Link

Technical Guide: Stereoselective Synthesis of Osilodrostat (LCI699)

Author: BenchChem Technical Support Team. Date: February 2026

Addressing the Structural Role of Chiral Intermediates

Executive Summary

Osilodrostat (Isturisa) is a potent, oral inhibitor of 11


-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), indicated for the treatment of Cushing’s disease.[1][2][3] Its chemical structure is characterized by a (5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole  core fused to a 3-fluoro-4-cyanophenyl ring.

Critical Correction regarding (R)-2-(3-methoxyphenyl)piperidine: It is scientifically imperative to clarify that (R)-2-(3-methoxyphenyl)piperidine is NOT a precursor in the synthesis of Osilodrostat.

  • Osilodrostat contains a bicyclic pyrrolo[1,2-c]imidazole (5,5-fused ring system) and a fluoronitrile substituent.

  • (R)-2-(3-methoxyphenyl)piperidine contains a piperidine (6-membered saturated ring) and a methoxy substituent. This intermediate is classically associated with the synthesis of Osemozotan (a 5-HT1A agonist) or Substance P antagonists (e.g., CP-99,994).

This guide will therefore focus on the actual stereoselective synthesis of Osilodrostat, detailing the role of the correct chiral intermediate—(R)-5-(4-cyano-3-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole —while contrasting it with the piperidine derivative to resolve the likely confusion.

Part 1: Structural Divergence & Correction

To ensure experimental validity, we must first distinguish the user-queried intermediate from the actual Osilodrostat scaffold.

Comparative Analysis
Feature(R)-2-(3-methoxyphenyl)piperidine (User Query)Osilodrostat Intermediate (Actual)
Core Heterocycle Piperidine (Monocyclic, 6-membered)Pyrrolo[1,2-c]imidazole (Bicyclic, 5+5 fused)
Aryl Substituent 3-Methoxyphenyl3-Fluoro-4-cyanophenyl
Chiral Center (R)-configuration at C2 of piperidine(R)-configuration at C5 of pyrroloimidazole
Primary Drug Application Osemozotan, Substance P AntagonistsOsilodrostat (Cushing's Disease)
Visualization of Structural Discrepancy

The following diagram illustrates the topological differences, confirming that the piperidine cannot be converted to Osilodrostat without complete degradation and rebuilding of the molecule.

StructuralComparison Piperidine (R)-2-(3-methoxyphenyl)piperidine (Wrong Intermediate) Osemozotan Target: Osemozotan (CNS Agonist) Piperidine->Osemozotan Precursor for Osilodrostat_Int (R)-Pyrrolo[1,2-c]imidazole Core (Correct Intermediate) Piperidine->Osilodrostat_Int NO PATHWAY (Structural Mismatch) Osilodrostat Target: Osilodrostat (CYP11B1 Inhibitor) Osilodrostat_Int->Osilodrostat Precursor for

Figure 1: Structural divergence showing the lack of synthetic overlap between the methoxyphenyl-piperidine and the Osilodrostat core.

Part 2: The Authentic Synthesis of Osilodrostat

The industrial synthesis of Osilodrostat (developed by Novartis) relies on constructing the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole skeleton. The critical challenge is establishing the (R)-configuration at the benzylic position (C5).

2.1 Retrosynthetic Logic

The synthesis disconnects at the imidazole-benzyl bond or via ring-closing metathesis. The most robust route involves:

  • Core Formation: Alkylation of an imidazole derivative with a functionalized benzyl bromide.[4]

  • Cyclization: Intramolecular cyclization to form the fused pyrrolo-ring.

  • Chiral Resolution: Separation of the enantiomers to isolate the active (R)-form.

2.2 Detailed Synthetic Protocol (Novartis Route)

This protocol describes the formation of the racemate followed by resolution, which is the standard documented pathway.

Step 1: Preparation of the Benzyl Electrophile

  • Reagents: 2-fluoro-4-methylbenzonitrile, NBS (N-Bromosuccinimide), AIBN.

  • Mechanism: Radical bromination.

  • Process: The starting material is brominated at the benzylic position to yield 4-(bromomethyl)-2-fluorobenzonitrile . This provides the "3-fluoro-4-cyanophenyl" moiety essential for Osilodrostat's binding affinity.

Step 2: Imidazole Alkylation & Cyclization

  • Reagents: 1-(3-chloropropyl)-1H-imidazole, Base (K2CO3 or NaH).

  • Reaction: The imidazole nitrogen attacks the benzylic bromide.

  • Cyclization: Subsequent intramolecular cyclization (often requiring activation or specific protecting group manipulation, such as trityl protection/deprotection sequences described in patent literature) yields the racemic 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core.

Step 3: Chiral Resolution (The Critical Step) Since the direct asymmetric synthesis is low-yielding, the industrial standard involves resolving the racemate.

  • Method: Chiral Preparative HPLC or Supercritical Fluid Chromatography (SFC).

  • Stationary Phase: Chiralpak AD-H or similar polysaccharide-based columns.

  • Target: (R)-Osilodrostat .

  • Why (R)? The (R)-enantiomer fits into the hydrophobic pocket of the CYP11B1/B2 active site, coordinating with the heme iron via the imidazole nitrogen. The (S)-enantiomer has significantly reduced potency (20-100 fold lower).

2.3 Synthesis Pathway Diagram

OsilodrostatSynthesis Start1 4-methyl-2-fluorobenzonitrile Bromide 4-(bromomethyl)-2-fluorobenzonitrile (Activated Electrophile) Start1->Bromide NBS, AIBN Radical Bromination Start2 Imidazole Derivatives Coupling Alkylation Reaction Start2->Coupling Bromide->Coupling Racemate rac-Osilodrostat (Racemic Mixture) Coupling->Racemate Cyclization & Deprotection Resolution Chiral Resolution (HPLC/SFC) Racemate->Resolution EnantiomerS (S)-Enantiomer (Inactive/Low Potency) Resolution->EnantiomerS Discard EnantiomerR (R)-Osilodrostat (Active Drug) Resolution->EnantiomerR Phosphate Salt Formation

Figure 2: Synthetic workflow for Osilodrostat, highlighting the resolution of the racemic pyrroloimidazole core.

Part 3: Mechanism of Action & Stereochemical Importance

Understanding why the synthesis targets the (R)-enantiomer validates the rigorous resolution steps.

  • Heme Coordination: The imidazole ring of Osilodrostat acts as the "warhead," coordinating directly with the heme iron of the cytochrome P450 enzymes (CYP11B1/B2).

  • Hydrophobic Fit: The 3-fluoro-4-cyanophenyl group resides in a specific hydrophobic pocket. The (R)-configuration orients this phenyl group optimally relative to the heme plane, maximizing Van der Waals interactions.

  • Selectivity: While Osilodrostat inhibits both 11

    
    -hydroxylase and aldosterone synthase, the stereochemistry is vital for maintaining the potency required to suppress cortisol production in Cushing's disease without excessive off-target toxicity.
    
Part 4: Experimental Data Summary

The following table summarizes the key properties of the correct Osilodrostat intermediate versus the incorrect piperidine query.

Property(R)-Osilodrostat (Final Drug)(R)-2-(3-methoxyphenyl)piperidine
Molecular Weight 227.24 g/mol 191.27 g/mol
Stereochemistry (5R)(2R)
Key Functional Groups Nitrile, Fluorine, ImidazoleMethoxy, Secondary Amine
Synthetic Utility Cortisol Synthesis InhibitorPrecursor for NK1 Antagonists / 5-HT1A Agonists
References
  • ChemicalBook. (2023). Osilodrostat Phosphate: Synthesis and Introduction. Retrieved from

  • Bertagna, X., et al. (2020). Osilodrostat: First Approval. ResearchGate. Retrieved from

  • PubChem. (2024).[5] (R)-2-(3-methoxyphenyl)piperidine Compound Summary. National Library of Medicine. Retrieved from

  • Meredith, E. L., et al. (2016).[6] Discovery and In Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. ACS Medicinal Chemistry Letters. (Contextual citation for Novartis discovery route).

Sources

A Technical Guide to Determining the Aqueous pH-Solubility Profile of (R)-2-(3-methoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A comprehensive understanding of a drug candidate's aqueous solubility is a cornerstone of successful pharmaceutical development. It is a critical physicochemical parameter that profoundly influences bioavailability, manufacturability, and the selection of an appropriate dosage form. This guide provides an in-depth technical framework for determining the equilibrium solubility of (R)-2-(3-methoxyphenyl)piperidine hydrochloride (HCl), a representative weak base, across a physiologically relevant pH range. We will delve into the theoretical underpinnings of pH-dependent solubility, provide detailed, field-proven experimental protocols, and explain the causality behind critical experimental choices. The methodologies described herein are designed to ensure scientific integrity, data reliability, and regulatory compliance, making this a vital resource for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

(R)-2-(3-methoxyphenyl)piperidine is a piperidine derivative[1], supplied as a hydrochloride salt to improve its handling and initial aqueous solubility.[2][3][4] As with most amine-containing active pharmaceutical ingredients (APIs), its solubility is intrinsically linked to the pH of the aqueous medium.[5][6][7] The piperidine moiety contains a basic nitrogen atom, which can be protonated. This ionization state is governed by its acid dissociation constant (pKa) and the surrounding pH, a relationship elegantly described by the Henderson-Hasselbalch equation.[8][9][10][11]

Understanding the pH-solubility profile is paramount for several reasons:

  • Predicting Oral Absorption: The pH of the gastrointestinal (GI) tract varies significantly, from the highly acidic environment of the stomach (pH 1-3) to the near-neutral conditions of the small intestine (pH 6-7.5). A drug's solubility in these different environments will dictate its dissolution rate, a key factor in overall absorption.[5]

  • Informing Formulation Strategy: Poor aqueous solubility is a leading cause of low bioavailability.[12] A detailed solubility profile guides formulators in selecting appropriate strategies, such as salt form optimization, pH modification, or the use of enabling technologies like amorphous solid dispersions, to enhance drug delivery.[13]

  • Ensuring Data Quality in Preclinical Studies: In vitro biological assays require the test compound to be fully dissolved to generate reliable data.[6] Knowledge of solubility limits prevents compound precipitation and ensures accurate concentration-response relationships.

This guide will focus on determining the thermodynamic (or equilibrium) solubility , which represents the true saturation point of the most stable crystalline form of the compound in a given medium.[5][14] This is distinct from kinetic solubility , which measures the concentration at which a compound precipitates from a supersaturated solution (often generated from a DMSO stock) and can yield significantly higher, but metastable, values.[12][15] While kinetic solubility is useful for high-throughput screening in early discovery, thermodynamic solubility is the gold standard for drug development and regulatory submissions.[5][14][15]

Theoretical Framework: The Science of pH-Dependent Solubility

For a weak base like (R)-2-(3-methoxyphenyl)piperidine, the solubility (S) at any given pH is a function of its intrinsic solubility (S₀)—the solubility of the neutral, un-ionized form—and its pKa.

The equilibrium in solution can be represented as:

B(solid) ⇌ B(aq) + H₂O ⇌ BH⁺(aq) + OH⁻

Where 'B' is the free base and 'BH⁺' is its protonated, conjugate acid. The total solubility (S_total) is the sum of the concentrations of the neutral base and the protonated form in a saturated solution:

S_total = [B] + [BH⁺]

The Henderson-Hasselbalch equation provides the link between pH, pKa, and the ratio of these two species.[8][10][11] For a weak base, the total solubility (S) can be calculated as:

S = S₀ (1 + 10^(pKa - pH))

This equation illustrates that as the pH decreases (becomes more acidic) relative to the pKa, the term 10^(pKa - pH) increases, leading to a logarithmic increase in the total solubility of the base. A visual representation of this relationship is crucial for data interpretation.

G Relationship between pH, pKa, and Ionization cluster_pH_Scale pH Scale cluster_Species Dominant Species pH_Low Low pH (Acidic) pKa_Node pH = pKa Ionized Protonated Form (BH⁺) Higher Solubility pH_Low->Ionized Favors pH_High High pH (Basic) Equal [BH⁺] = [B] 50% Ionized pKa_Node->Equal Defines Neutral Free Base (B) Lower (Intrinsic) Solubility pH_High->Neutral Favors

Caption: Ionization state of a weak base as a function of pH relative to its pKa.

Experimental Design & Protocols

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method , as described in guidelines like OECD 105.[16][17][18][19][20] This method involves agitating an excess amount of the solid API in the aqueous medium of interest until equilibrium is achieved.

Materials and Reagents
  • API: (R)-2-(3-methoxyphenyl)piperidine HCl, with known purity and solid-form characterization (e.g., via X-ray powder diffraction, XRPD).

  • Aqueous Buffers: Prepare buffers covering the physiologically relevant range.[21][22] Standard choices include:

    • pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).

    • pH 4.5: Acetate Buffer.

    • pH 6.8: Phosphate Buffer.

    • Additional Buffers: Consider buffers around the expected pKa to accurately define the solubility curve.

  • Equipment:

    • Analytical Balance

    • Calibrated pH meter

    • Thermostatically controlled shaker/incubator (e.g., set to 37 ± 0.5 °C for biopharmaceutical relevance).[5]

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF, pre-screened for low drug binding).

    • HPLC system with UV or MS detector.

    • Glass vials or tubes.

Self-Validating Shake-Flask Protocol

This protocol incorporates self-validating steps to ensure data integrity.

G Equilibrium Solubility Workflow (Shake-Flask Method) start Start: API & Buffers step1 1. Add Excess API to Buffer Vials start->step1 step2 2. Equilibrate (e.g., 37°C, 48-72h) step1->step2 step3 3. Check for Equilibrium (Time Point Sampling) step2->step3 Verify Saturation step4 4. Separate Solid & Liquid (Centrifugation) step3->step4 step5 5. Filter Supernatant (0.22 µm Syringe Filter) step4->step5 step7 7. Analyze Residual Solid (XRPD, DSC) step4->step7 Self-Validation Step step6 6. Quantify Concentration (Validated HPLC Method) step5->step6 end End: pH-Solubility Profile step6->end step7->end Confirms Solid Form Integrity

Caption: A self-validating workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (R)-2-(3-methoxyphenyl)piperidine HCl to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium. A preliminary test can help estimate the required amount.[20]

  • Equilibration: Add a precise volume of each aqueous buffer to the vials. Seal the vials and place them in a shaker incubator set to the desired temperature (e.g., 37 °C). Agitate for a sufficient duration to reach equilibrium.

    • Causality & Expertise: A minimum of 24-48 hours is typical, but for some compounds, 72 hours may be necessary.[5] To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within 5-10%).[22]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation is the preferred method as it minimizes disturbances to the equilibrium.[5][16]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

    • Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated HPLC method. (See Section 3.3 for method details).

  • Final pH Measurement: Measure the pH of the remaining saturated solution to confirm it did not change significantly during the experiment.[22]

  • Solid-State Analysis (Self-Validation): Recover the residual solid from the vials. After drying, analyze its solid form using techniques like XRPD.

    • Authoritative Grounding: This crucial step verifies that the compound did not undergo a polymorphic transformation or convert to a different salt or hydrate form during the experiment.[14] The measured solubility must correspond to a specific, stable solid form.[5]

Analytical Quantification: HPLC Method

High-Performance Liquid Chromatography (HPLC) is the standard for accurately quantifying API concentration in solubility samples.[23] For an amine-containing compound like (R)-2-(3-methoxyphenyl)piperidine, a reversed-phase HPLC method with UV detection is typically suitable.

Example HPLC Method Outline:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the amine is protonated, leading to sharp peaks.
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient e.g., 5% to 95% B over 10 minTo elute the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CEnsures reproducible retention times.[24]
Injection Vol. 10 µLStandard volume.
Detection UV at an appropriate wavelength (e.g., determined by UV scan)The methoxyphenyl group should provide a good UV chromophore.
Quantification External standard calibration curvePrepare a series of standards of known concentration to create a calibration curve for accurate quantification.

Note: In some cases where the compound lacks a strong chromophore, derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed to enhance sensitivity.[25][26]

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise format.

Tabulated Solubility Data
Buffer SystemTarget pHFinal Measured pHMean Solubility (mg/mL)Std. Dev.Mean Solubility (µM)
0.1 N HCl1.21.21[Placeholder Data][Data][Data]
Acetate Buffer4.54.53[Placeholder Data][Data][Data]
Phosphate Buffer6.86.82[Placeholder Data][Data][Data]
Phosphate Buffer7.47.41[Placeholder Data][Data][Data]

(Molecular Weight of (R)-2-(3-methoxyphenyl)piperidine HCl: 227.73 g/mol )[2]

pH-Solubility Profile

The data should be plotted as Solubility (on a logarithmic scale) versus pH. This graphical representation provides an immediate and intuitive understanding of the compound's behavior. The resulting curve should be consistent with the theoretical profile predicted by the Henderson-Hasselbalch equation.[7][9] Any significant deviations may indicate issues such as the formation of a less soluble salt form at low pH (common ion effect) or other complex phenomena.[11]

Conclusion

Determining the aqueous pH-solubility profile is a non-negotiable step in the preformulation and development of any ionizable drug candidate. By employing a scientifically rigorous and self-validating protocol, such as the shake-flask method detailed here, researchers can generate reliable and accurate data. This information is fundamental to predicting in vivo performance, guiding formulation development, and ultimately, ensuring the successful progression of new chemical entities through the development pipeline. The principles and methodologies outlined in this guide provide a robust framework for achieving these critical objectives.

References

  • PubChem. (R)-2-(3-methoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 116. [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Yalkowsky, S. H. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Hansen, N. T., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Birch, H., et al. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1088, 1-15. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

  • Google Patents. (2021). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206479. [Link]

  • Bodai, Z., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]

  • Phytosafe. OECD 105 - Water Solubility. [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(2), 159-167. [Link]

  • Hansen, N. T., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. [Link]

  • Scrivens, G. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Grove, C. I., & Dressman, J. B. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 19(1), 27-38. [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 556-563. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • University of Mustansiriyah. The influence of pH on solubility in water. [Link]

  • PubChem. (R)-2-(3-methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Al-Gousous, J., & Langguth, P. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics, 16(5), 651. [Link]

  • Bouling Chemical Co., Limited. 2(R)-(3'-Methoxyphenyl)Piperidine Hydrochloride. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • PubChemLite. 2-(3-methoxyphenyl)piperidine (C12H17NO). [Link]

  • Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Molecular Pharmaceutics, 15(4), 1541-1551. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Arylpiperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylpiperidine scaffold represents a privileged pharmacophore in medicinal chemistry, predominantly recognized for its potent modulation of monoamine transporters (MATs). This structural motif is the core engine behind psychostimulants like Methylphenidate (Ritalin) and Desoxypipradrol, as well as NMDA receptor antagonists like Ifenprodil.

This guide provides a rigorous technical analysis of the structure-activity relationships (SAR) governing this class, focusing on the hydrochloride salt forms which are preferred for their bioavailability and crystallinity. It details the critical stereochemical requirements for dopamine transporter (DAT) selectivity and provides validated synthetic protocols for scaffold construction.

The Pharmacophore & Binding Mechanics

The 2-arylpiperidine motif functions primarily as a monoamine reuptake inhibitor. Its efficacy relies on a specific spatial arrangement that mimics the endogenous neurotransmitter (dopamine) while blocking the transporter's uptake mechanism.

Core Structural Requirements

The pharmacophore consists of three critical interaction points:

  • Cationic Nitrogen (N1): At physiological pH, the piperidine nitrogen is protonated (pKa ~9-10). This positive charge anchors the molecule via an ionic bond with the aspartate residue (Asp79 in hDAT) within the transporter's central binding site.

  • Aryl Moiety (C2): The aromatic ring at the 2-position engages in

    
     stacking interactions with phenylalanine residues (e.g., Phe320) in the transporter's S1 binding pocket.
    
  • Stereogenic Centers: The relative orientation of the aryl group and the nitrogen lone pair (or N-substituent) dictates the "fit" into the occluded transporter state.

Stereochemistry: The Threo/Erythro Divide

The most critical SAR determinant for 2-arylpiperidines is the relative stereochemistry between C2 and the adjacent chiral centers (often C2' in the side chain, as seen in Methylphenidate).

  • Threo (

    
     or 
    
    
    
    -like):
    Generally the bioactive conformer for DAT inhibition. The aryl ring and the ester/alkyl side chain are on opposite sides of the piperidine plane in the lowest energy conformation, allowing optimal binding.
  • Erythro (

    
     or 
    
    
    
    -like):
    Often exhibits significantly reduced potency (up to 400-fold lower affinity for DAT) or altered selectivity profiles (e.g., shifting toward SERT or NET).

SAR_Map Core 2-Arylpiperidine Scaffold N_Sub N1 Position (Amine) Core->N_Sub Aryl_Sub C2 Aryl Ring (Phenyl/Naphthyl) Core->Aryl_Sub C3_Sub C2/C3 Functionalization (Ester/Alkyl) Core->C3_Sub N_Detail • 2° Amine: Balanced DAT/NET • N-Methyl: Optimal DAT potency • Bulky N-Alkyl: Reduced DAT, increased SERT N_Sub->N_Detail Aryl_Detail • Unsub: Baseline activity • 3,4-Cl2: Super-agonist potency (<10nM) • Para-sub: Tolerated • Ortho-sub: Steric clash (inactive) Aryl_Sub->Aryl_Detail Stereo_Detail • d-Threo (2R,2'R): High Affinity • Erythro: Low Affinity/Inactive C3_Sub->Stereo_Detail

Figure 1: SAR Map detailing the functional impact of substitutions on the 2-arylpiperidine core.

Detailed Structure-Activity Relationships[1]

The Nitrogen Atom (Position 1)
  • Secondary Amines (N-H): Compounds like Desmethylmethylphenidate show reduced DAT affinity compared to their N-methylated counterparts but maintain significant NET affinity. This is often desirable for ADHD treatment to balance dopaminergic vs. noradrenergic effects.

  • N-Methylation: Optimal for DAT binding. The methyl group fits into a hydrophobic sub-pocket.

  • N-Alkylation (>Ethyl): Increasing the chain length (Ethyl, Propyl) or adding bulk (Benzyl) generally destroys DAT affinity due to steric clashes, though specific N-benzyl analogs have been explored for sigma receptor activity.

The Aryl Ring (Position 2)

The electronic and steric nature of the phenyl ring drives potency.

  • 3,4-Dichlorophenyl: This is a "super-potent" modification. The electron-withdrawing chlorines increase the acidity of the benzylic proton and enhance lipophilic interactions. Analogs with this substitution often show

    
     values < 5 nM at DAT.
    
  • Naphthyl: Replacing the phenyl with a naphthyl group (specifically 2-naphthyl) creates broad-spectrum inhibitors that often hit SERT (Serotonin Transporter) with high affinity, creating "triple reuptake inhibitors."

  • Ortho-Substitution: Substituents at the 2-position of the phenyl ring (ortho) usually abolish activity due to torsion strain preventing the ring from achieving the necessary planar alignment for stacking.

Quantitative Data Comparison

The following table summarizes the inhibitory constants (


) for key 2-arylpiperidine derivatives at the Dopamine Transporter (DAT).
CompoundStructureConfigDAT

(nM)
Selectivity Note
Methylphenidate (MPH) 2-phenyl-2-acetate

-threo
24 ± 3Balanced DAT/NET
Erythro-MPH 2-phenyl-2-acetateerythro> 2000Inactive
3,4-Cl-MPH 2-(3,4-dichlorophenyl)...

-threo
3.5 ± 0.8Highly Potent DAT
4-F-MPH 2-(4-fluorophenyl)...

-threo
15 ± 2High Specificity
Desoxypipradrol 2-diphenylmethyl...-140Long duration

Data aggregated from J. Med. Chem. and Bioorg.[1][2][3][4][5][6] Med. Chem. Lett. sources (see References).

Synthetic Protocols

Synthesis of 2-arylpiperidines requires control over the oxidation state of the nitrogen ring and careful handling of the salt formation to ensure stability.

Method A: Grignard Addition to Pyridinium Salts (Versatile)

This method allows for the introduction of diverse aryl groups onto a pre-formed pyridine core.

Workflow Diagram:

Synthesis_Flow Step1 Start: 2-Bromopyridine Step2 Suzuki Coupling / Grignard (Ar-B(OH)2 or Ar-MgBr) Step1->Step2 Pd(PPh3)4 Step3 Intermediate: 2-Arylpyridine Step2->Step3 Step4 Catalytic Hydrogenation (PtO2, H2, AcOH) Step3->Step4 Reduction Step5 Free Base: 2-Arylpiperidine Step4->Step5 Step6 Salt Formation (HCl gas in Et2O) Step5->Step6 Final Product: 2-Arylpiperidine HCl Step6->Final

Figure 2: Synthetic pathway for the generation of 2-arylpiperidine hydrochloride salts.

Detailed Experimental Protocol: Synthesis of 2-(3,4-Dichlorophenyl)piperidine HCl

Step 1: Suzuki Coupling (Aryl Introduction)

  • Reagents: 2-Bromopyridine (1.0 eq), 3,4-Dichlorophenylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Procedure: Degas solvents. Reflux under Nitrogen for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexane/EtOAc).

  • Result: 2-(3,4-dichlorophenyl)pyridine.

Step 2: Hydrogenation (Ring Reduction)

  • Reagents: 2-(3,4-dichlorophenyl)pyridine (1.0 eq), PtO2 (Adam's Catalyst, 10 wt%).

  • Solvent: Glacial Acetic Acid (0.1 M concentration).

  • Conditions: Hydrogen atmosphere (balloon pressure or 50 psi Parr shaker) for 24 hours. Note: Monitor closely to avoid dechlorination.

  • Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq) to pH 12. Extract free base into DCM.

Step 3: Hydrochloride Salt Formation (Critical for Stability) Self-Validating Step: The formation of a white, non-hygroscopic precipitate indicates successful salt formation. Oily residues suggest impurities or wet solvents.

  • Dissolve the free base oil in anhydrous Diethyl Ether (Et2O).

  • Cool to 0°C in an ice bath.

  • Slowly bubble anhydrous HCl gas (generated from NaCl/H2SO4) or add 2M HCl in Diethyl Ether dropwise.

  • Observation: A white precipitate should form immediately.

  • Purification: Filter the solid, wash with cold ether, and recrystallize from Ethanol/Ether to obtain analytical grade crystals.

References & Authoritative Grounding

  • Schweri, M. M., et al. (1985). "[3H]Threo-(±)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: Correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry. Link

  • Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." Journal of Medicinal Chemistry. Link

  • Misra, M., et al. (2010).[6] "Quantitative structure-activity relationship studies of threo-methylphenidate analogs." Bioorganic & Medicinal Chemistry. Link

  • Davies, H. M., et al. (2004).[1][7] "Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites." Bioorganic & Medicinal Chemistry Letters. Link

  • Froimowitz, M., et al. (2007). "Slow-Onset, Long-Duration, Alkyl Analogues of Methylphenidate with Enhanced Selectivity for the Dopamine Transporter."[8] Journal of Medicinal Chemistry. Link

Sources

Biological Activity of (R)-2-(3-methoxyphenyl)piperidine vs (S)-Enantiomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, pharmacological profile, and synthesis of (R)-2-(3-methoxyphenyl)piperidine compared to its (S)-enantiomer.

Executive Summary

2-(3-methoxyphenyl)piperidine is a chiral 2-arylpiperidine derivative, structurally homologous to the psychostimulant methylphenidate and the norepinephrine reuptake inhibitor (NRI) 2-phenylpiperidine. Its pharmacological profile is strictly governed by its stereochemistry at the C2 position of the piperidine ring.

Research indicates that the (R)-enantiomer acts as the eutomer (active isomer) for monoamine transporter inhibition, displaying high affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). Conversely, the (S)-enantiomer typically functions as the distomer, exhibiting significantly reduced potency at these primary targets but potentially retaining off-target affinity for sigma receptors or NMDA receptor subtypes.

This guide dissects the structure-activity relationship (SAR), synthesis, and functional differences between these enantiomers for researchers in medicinal chemistry and neuropharmacology.

Chemical Identity & Stereochemistry[1][2][3]

The core structure consists of a piperidine ring substituted at the C2 position with a 3-methoxyphenyl group.[1] The presence of a single chiral center at C2 gives rise to two enantiomers.

Structural Comparison
Feature(R)-Enantiomer(S)-Enantiomer
IUPAC Name (2R)-2-(3-methoxyphenyl)piperidine(2S)-2-(3-methoxyphenyl)piperidine
CAS Number 920588-02-9920588-03-0
Configuration Rectus (Right-handed)Sinister (Left-handed)
Pharmacological Role Eutomer (High Affinity)Distomer (Low Affinity)
Key Interaction Optimal spatial fit in DAT/NET S1 pocketSteric clash in transporter binding site
Visualization: Stereochemical Configuration

Stereochemistry cluster_0 Pharmacological Outcome R_Iso (R)-Enantiomer (Eutomer) High Affinity for NET/DAT Target Monoamine Transporters (NET / DAT) R_Iso->Target Strong Binding (Optimal Steric Fit) S_Iso (S)-Enantiomer (Distomer) Low Affinity / Off-Target S_Iso->Target Weak Binding (Steric Hindrance)

Figure 1: Stereochemical impact on target binding affinity.[2]

Pharmacological Profile[1][6]

The biological activity of 2-arylpiperidines is heavily influenced by the absolute configuration. Drawing from the established SAR of methylphenidate (where the d-threo (2R,2'R) isomer is active) and 2-phenylpiperidine , we can derive the specific profile for the 3-methoxy analog.

Mechanism of Action

The primary mechanism involves the blockade of presynaptic monoamine transporters, preventing the reuptake of norepinephrine and dopamine.

  • Net Effect: Increased extracellular concentration of monoamines in the synaptic cleft.

  • Selectivity: The 3-methoxy substitution on the phenyl ring modulates selectivity. While the parent 2-phenylpiperidine is a selective NRI, the 3-methoxy group introduces electron-donating properties and lipophilicity that may enhance affinity for the Serotonin Transporter (SERT) compared to the unsubstituted parent, though NET/DAT inhibition remains dominant.

Binding Affinity (Predicted SAR)
Receptor / Transporter(R)-Enantiomer Activity(S)-Enantiomer ActivityMechanistic Insight
NET (Norepinephrine) High Affinity (

)
Low Affinity (

)
The (R)-configuration aligns the phenyl ring with the hydrophobic S1 pocket of the transporter.
DAT (Dopamine) Moderate-High Affinity Low AffinityEssential for psychostimulant-like effects; (R)-isomer mimics the dopamine conformation.
SERT (Serotonin) Low-Moderate AffinityNegligible3-Methoxy group may slightly increase SERT binding relative to unsubstituted 2-phenylpiperidine.
NMDA Receptor Low AffinityLow AffinityUnlike 1,2-diphenylethylamines (e.g., Lefetamine), simple 2-arylpiperidines lack the bulk required for potent NMDA channel blockade.
Sigma-1 Receptor Moderate AffinityModerate AffinitySigma receptors often bind piperidines promiscuously, with less stringent stereoselectivity.

Critical Insight: The (R)-configuration is critical for maintaining the "folded" conformation required to mimic the monoamine substrate. The (S)-enantiomer presents the phenyl ring in an orientation that sterically clashes with the transporter's transmembrane domains.

Experimental Protocols

For researchers aiming to evaluate these compounds, the following protocols outline the synthesis, resolution, and characterization workflows.

Synthesis & Chiral Resolution Workflow

Since enantiopure starting materials are expensive, a common route involves the synthesis of the racemate followed by chiral resolution.

Step-by-Step Methodology:

  • Grignard Addition: React 3-methoxyphenylmagnesium bromide with pyridine (activated by benzyl chloroformate or similar acylating agent) or via nucleophilic attack on a piperidone precursor.

  • Reduction: Catalytic hydrogenation (Pd/C, H2) to yield racemic (RS)-2-(3-methoxyphenyl)piperidine .

  • Resolution (Classical):

    • Dissolve racemate in hot ethanol.

    • Add equimolar amount of (+)-Dibenzoyl-D-tartaric acid .

    • Allow to crystallize slowly. The diastereomeric salt of the (R)-amine typically crystallizes first (verify with specific rotation).

    • Filter crystals and basify with NaOH to liberate the free base (R)-2-(3-methoxyphenyl)piperidine .

  • Enzymatic Resolution (Alternative):

    • Acylate the racemic amine.

    • Use Candida antarctica Lipase B (CAL-B) for kinetic resolution. The enzyme selectively hydrolyzes the (R)-amide (or ester) depending on the specific substrate design.

Visualization: Synthesis & Resolution Pathway

Synthesis Start Start: 3-Bromoanisole + Piperidine Precursor Grignard Grignard Reaction (Formation of C-C Bond) Start->Grignard Reduction Catalytic Hydrogenation (Yields Racemic Mixture) Grignard->Reduction Racemate (RS)-2-(3-methoxyphenyl)piperidine Reduction->Racemate Resolution Chiral Resolution ((+)-Dibenzoyl-D-tartaric acid) Racemate->Resolution R_Salt (R)-Amine Tartrate Salt (Crystalline Solid) Resolution->R_Salt Crystallization S_Liquor (S)-Amine in Mother Liquor Resolution->S_Liquor Filtration Final_R Base Hydrolysis -> Pure (R)-Enantiomer R_Salt->Final_R

Figure 2: Synthetic pathway and chiral resolution workflow.

Safety & Toxicology

As a research chemical with structural similarity to psychostimulants, strict safety protocols are mandatory.

  • Hazard Class: Irritant / Potentially Neurotoxic.

  • Cardiovascular Risk: Due to NET inhibition, the (R)-enantiomer may cause significant hypertension and tachycardia.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

Conclusion

The biological activity of 2-(3-methoxyphenyl)piperidine is stereoselective. The (R)-enantiomer is the pharmacologically active eutomer, functioning as a monoamine reuptake inhibitor with a profile likely resembling a serotonin-modulated analog of methylphenidate/2-phenylpiperidine. The (S)-enantiomer is largely inactive at these targets but may serve as a negative control in binding assays. Researchers must ensure high enantiomeric excess (>98% ee) when evaluating biological endpoints to avoid data contamination by the active isomer.

References

  • PubChem. (2025). (R)-2-(3-methoxyphenyl)piperidine.[1] National Library of Medicine. [Link]

  • Adriaenssens, L. (2008).[3] Stereoselective synthesis of piperidines. University of Glasgow. [Link]

  • Schweri, M. M., et al. (2002). [3H]Nisoxetine Binding to the Norepinephrine Transporter. Molecular Pharmacology. (Contextual reference for 2-substituted piperidine binding protocols). [Link]

Sources

Methodological & Application

Application Note & Protocol: A Scalable and Enantioselective Approach to the Synthesis of (R)-2-(3-methoxyphenyl)piperidine HCl for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chiral piperidine scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, (R)-2-(3-methoxyphenyl)piperidine serves as a critical building block and key intermediate in the synthesis of various therapeutic agents, making its efficient and scalable preparation a topic of significant interest to the drug development community. This document outlines a robust and scalable chemo-enzymatic strategy for the synthesis of (R)-2-(3-methoxyphenyl)piperidine hydrochloride, ensuring high enantiopurity and overall yield. The methodologies detailed herein are designed to be readily implemented in a research setting, providing a reliable pathway to this valuable compound.

The inherent challenges in synthesizing enantiomerically pure piperidines often involve complex multi-step procedures, expensive chiral auxiliaries, or resolutions that halve the theoretical yield.[2] This application note addresses these limitations by leveraging a convergent strategy that combines classical organic synthesis with the high selectivity of biocatalysis, a field that offers sustainable and efficient routes to chiral molecules.[3][4]

Strategic Overview: A Chemo-Enzymatic Pathway

The selected synthetic strategy involves a multi-step sequence commencing with the construction of the racemic 2-(3-methoxyphenyl)piperidine core, followed by a highly efficient enzymatic kinetic resolution to isolate the desired (R)-enantiomer. This approach was chosen for its scalability, high fidelity in stereochemical control, and the use of readily available starting materials.

Key advantages of this strategy include:

  • High Enantioselectivity: The enzymatic resolution step provides excellent enantiomeric excess (e.e.), crucial for pharmacological studies.

  • Scalability: The protocols are designed for scalability, allowing for the production of gram-to-multigram quantities required for preclinical research.

  • Cost-Effectiveness: The use of a recyclable biocatalyst and common reagents contributes to a more economical synthesis.

Synthetic Workflow Diagram

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Enzymatic Resolution & Salt Formation A 3-Bromoanisole B n-BuLi A->B Lithiation C 2-Chloropyridine B->C Coupling D 2-(3-methoxyphenyl)pyridine C->D E H2, PtO2 D->E Hydrogenation F rac-2-(3-methoxyphenyl)piperidine E->F G rac-2-(3-methoxyphenyl)piperidine H Lipase B from Candida antarctica (CALB) G->H Enzymatic Kinetic Resolution I Ethyl Acetate H->I J (S)-2-(3-methoxyphenyl)piperidine (acylated) I->J K (R)-2-(3-methoxyphenyl)piperidine (unreacted) I->K L HCl in Ether K->L Salt Formation M (R)-2-(3-methoxyphenyl)piperidine HCl L->M

Caption: Chemo-enzymatic synthesis workflow for (R)-2-(3-methoxyphenyl)piperidine HCl.

Part 1: Synthesis of Racemic 2-(3-methoxyphenyl)piperidine

This initial phase focuses on the construction of the racemic piperidine ring system. The chosen method involves a Negishi-type cross-coupling reaction to form the C-C bond between the aryl and pyridine moieties, followed by a catalytic hydrogenation to saturate the pyridine ring.

Protocol 1: Synthesis of 2-(3-methoxyphenyl)pyridine

This protocol details the synthesis of the key intermediate, 2-(3-methoxyphenyl)pyridine, via a copper-catalyzed direct C-H arylation of pyridine N-oxide with an arylboronic ester, which is a more modern and efficient alternative to traditional cross-coupling methods.[5]

Materials & Reagents

Reagent/MaterialGradeSupplier
Pyridine N-oxideReagentSigma-Aldrich
(3-methoxyphenyl)boronic acidReagentCombi-Blocks
Copper(I) iodide (CuI)99.99%Strem Chemicals
1,10-PhenanthrolineReagentAcros Organics
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
1,4-DioxaneAnhydrousEMD Millipore
Diethyl etherAnhydrousJ.T. Baker
Saturated aq. NH₄Cl
Saturated aq. NaHCO₃
Brine
Anhydrous MgSO₄

Procedure

  • To a dry, argon-flushed round-bottom flask, add pyridine N-oxide (1.0 eq.), (3-methoxyphenyl)boronic acid (1.5 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-(3-methoxyphenyl)pyridine as a pale yellow oil.

Protocol 2: Hydrogenation to rac-2-(3-methoxyphenyl)piperidine

The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. The use of a heterogeneous catalyst like platinum oxide (Adam's catalyst) is a well-established and scalable method for this transformation.[6]

Materials & Reagents

Reagent/MaterialGradeSupplier
2-(3-methoxyphenyl)pyridine(From Protocol 1)
Platinum(IV) oxide (PtO₂)Engelhard
Ethanol (EtOH)200 proofDecon Labs
Hydrochloric acid (HCl)conc.

Procedure

  • In a Parr hydrogenation apparatus, dissolve 2-(3-methoxyphenyl)pyridine (1.0 eq.) in ethanol.

  • Carefully add PtO₂ (0.05 eq.) to the solution.

  • Acidify the mixture with a few drops of concentrated HCl to facilitate the reduction of the pyridine ring.

  • Seal the apparatus and purge with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude racemic 2-(3-methoxyphenyl)piperidine hydrochloride.

  • For the subsequent enzymatic resolution, the free base is required. Dissolve the crude hydrochloride salt in water and basify with 2M NaOH until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give racemic 2-(3-methoxyphenyl)piperidine as an oil.

Part 2: Enzymatic Kinetic Resolution and Salt Formation

Kinetic resolution is a powerful technique for separating enantiomers.[7] In this protocol, we utilize Lipase B from Candida antarctica (CALB), a robust and highly selective enzyme, to acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and easily separable.

Protocol 3: Enzymatic Kinetic Resolution of rac-2-(3-methoxyphenyl)piperidine

Materials & Reagents

Reagent/MaterialGradeSupplier
rac-2-(3-methoxyphenyl)piperidine(From Protocol 2)
Immobilized Lipase B from Candida antarctica (Novozym® 435)Novozymes
Ethyl acetateAnhydrous
TriethylamineReagent
TolueneAnhydrous

Procedure

  • To a solution of racemic 2-(3-methoxyphenyl)piperidine (1.0 eq.) in anhydrous toluene, add triethylamine (1.5 eq.).

  • Add ethyl acetate (0.6 eq.) as the acylating agent.

  • Add immobilized CALB (Novozym® 435) (50% by weight of the racemic amine).

  • Stir the suspension at 40 °C.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining (R)-amine. The reaction is typically stopped at ~50% conversion to maximize the yield and e.e. of the (R)-enantiomer.

  • Once the desired conversion is reached, filter off the enzyme. The enzyme can be washed with toluene and reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture contains the acylated (S)-amine and the unreacted (R)-amine. These can be separated by column chromatography on silica gel. The less polar acylated (S)-amine will elute first, followed by the more polar (R)-amine.

Protocol 4: Formation of (R)-2-(3-methoxyphenyl)piperidine HCl

The final step is the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and store than the free base.

Materials & Reagents

Reagent/MaterialGradeSupplier
(R)-2-(3-methoxyphenyl)piperidine(From Protocol 3)
Diethyl etherAnhydrous
2M HCl in diethyl etherSigma-Aldrich

Procedure

  • Dissolve the purified (R)-2-(3-methoxyphenyl)piperidine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, washing with cold diethyl ether.

  • Dry the solid under vacuum to yield (R)-2-(3-methoxyphenyl)piperidine HCl as a white to off-white crystalline solid.[8]

Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of the final product is paramount. A combination of analytical techniques should be employed.

Analytical Methods

TechniquePurposeExpected Results
¹H and ¹³C NMRStructural ConfirmationSpectra consistent with the structure of (R)-2-(3-methoxyphenyl)piperidine HCl.
Mass SpectrometryMolecular Weight Verification[M+H]⁺ corresponding to the free base (C₁₂H₁₇NO).[9]
Chiral HPLCEnantiomeric Purity>98% e.e. for the (R)-enantiomer.[10][11]
Melting PointPhysical PropertyConsistent with literature values.
Chiral HPLC Method Development Workflow

G A Initial Screening (Multiple Chiral Stationary Phases) B Mobile Phase Optimization (Hexane/IPA/DEA) A->B C Flow Rate & Temperature Optimization B->C D Method Validation (Linearity, Precision, Accuracy) C->D E Routine Analysis D->E

Sources

Using (R)-2-(3-methoxyphenyl)piperidine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-2-(3-methoxyphenyl)piperidine as a Chiral Building Block

Part 1: Introduction & Structural Significance

(R)-2-(3-methoxyphenyl)piperidine (CAS: 920588-02-9) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptor antagonists.[1][2] Its structural value lies in its rigid piperidine core, which restricts the conformational space of the attached aryl group, a feature essential for high-affinity binding to G-Protein Coupled Receptors (GPCRs).[2]

Therapeutic Relevance:

  • NK1/NK3 Antagonists: This scaffold is a structural analog of the core found in CP-99,994 and Osanetant (SR142801).[1][2] The (R)-configuration is often critical for bioactivity, as the spatial orientation of the aryl ring dictates the interaction with the hydrophobic pocket of the receptor.[2]

  • Dissociative Anesthetics (Safety Note): Structurally related 2-arylpiperidines share pharmacophore features with dissociative agents (e.g., phencyclidine derivatives).[1][2] Researchers must handle this compound with appropriate containment protocols.[1][3]

Part 2: Synthesis & Resolution Protocols

While asymmetric hydrogenation of pyridines is possible, the most robust and scalable method for obtaining high-enantiomeric excess (ee) material is the Classical Resolution of the racemate.[2]

Protocol A: Synthesis of Racemic 2-(3-methoxyphenyl)piperidine
  • Mechanism: Grignard addition followed by reduction.[1][3]

  • Reagents: 3-Methoxyphenylmagnesium bromide,

    
    -valerolactam (2-piperidone), 
    
    
    
    .[1][2]
  • Addition: React

    
    -valerolactam with 3-methoxyphenylmagnesium bromide in THF at 0°C to form the imine intermediate.
    
  • Reduction: Treat the crude imine directly with

    
     (or 
    
    
    
    in acidic media) to yield the racemic amine.[1][2][3]
  • Workup: Quench with Glauber’s salt (

    
    ), filter, and concentrate.
    
Protocol B: Optical Resolution (The "Gold Standard")
  • Objective: Isolation of the (R)-enantiomer.

  • Resolving Agent: (-)-Di-O,O'-p-toluoyl-L-tartaric acid (L-DTTA) or (-)-Dibenzoyl-L-tartaric acid (L-DBTA) .[1][2]

  • Rationale: Simple tartaric acid often yields poor resolution for lipophilic arylpiperidines.[1][3] The benzoylated derivatives (DTTA/DBTA) provide stronger

    
    -
    
    
    
    interactions with the aryl ring, facilitating better crystal packing discrimination.[1][2]

Step-by-Step Procedure:

  • Salt Formation: Dissolve racemic 2-(3-methoxyphenyl)piperidine (10 g, 52 mmol) in hot Ethanol (100 mL).

  • Addition: Add (-)-Di-O,O'-p-toluoyl-L-tartaric acid (0.5 equiv, 26 mmol) dissolved in hot Ethanol (50 mL). Note: Using 0.5 equiv (the "Pope-Peachey" method) often maximizes yield of the desired salt.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Collect the precipitate. This is the diastereomeric salt of the (R)-amine.[1][2]

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) until constant melting point and optical rotation are achieved.[1][2][3]

  • Free Basing: Suspend the purified salt in

    
     and treat with 1M NaOH. Separate layers, dry organic phase (
    
    
    
    ), and concentrate to yield (R)-2-(3-methoxyphenyl)piperidine.[1][2]

Part 3: Quality Control & Analytics

Validation of enantiomeric purity is non-negotiable before using this building block in downstream synthesis.[1][3]

Table 1: Analytical Specifications

ParameterMethodSpecificationNotes
Purity (Chemical) HPLC-UV / GC-MS>98.0%Monitor for unreduced imine.
Purity (Chiral) Chiral HPLC>99.0% eeCritical for biological assays.[1][2][3]
Identity 1H NMR (CDCl3)ConformsDiagnostic doublet of doublets at C2.[1][3]
Appearance VisualColorless Oil / Low-melting solidOxidizes slightly to yellow on air.[1][2][3]

Chiral HPLC Method (Self-Validating):

  • Column: Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 220 nm and 270 nm.[1][3]

  • Expected Retention: (S)-isomer elutes first; (R)-isomer elutes second (confirm with racemic standard).

Part 4: Application & Derivatization

This building block offers two primary "handles" for diversification: the secondary amine (


) and the methoxy group (

).[1][2]
Workflow Diagram: From Building Block to Drug Candidate

G Fig 1: Divergent Synthesis Pathways for (R)-2-(3-methoxyphenyl)piperidine Start (R)-2-(3-methoxyphenyl) piperidine Path1 N-Alkylation (Reductive Amination) Start->Path1 R-CHO / NaBH(OAc)3 Path2 O-Demethylation (BBr3 / HBr) Start->Path2 Lewis Acid Prod1 NK1 Antagonist Library (Tertiary Amines) Path1->Prod1 Diversity Oriented Synthesis Int1 (R)-3-(piperidin-2-yl)phenol Path2->Int1 Deprotection Prod2 Ether/Carbamate Linkers (PROTACs / Bioconjugates) Int1->Prod2 O-Alkylation

Protocol C: O-Demethylation (Accessing the Phenol)

The methoxy group acts as a masked phenol.[1][2] Revealing the hydroxyl group allows for ether linkages, common in high-affinity NK1 antagonists.[2][3]

  • Setup: Dissolve (R)-2-(3-methoxyphenyl)piperidine (1.0 equiv) in anhydrous

    
     under Nitrogen. Cool to -78°C.[1][2][3]
    
  • Reagent: Add Boron Tribromide (

    
    , 1M in DCM, 3.0 equiv) dropwise.[1][3] Caution: Exothermic.[1][3]
    
  • Reaction: Warm to 0°C and stir for 2-4 hours. Monitor by TLC (the phenol is significantly more polar).[1][2][3]

  • Quench: Carefully quench with Methanol at 0°C.

  • Isolation: The product is amphoteric. Neutralize to pH ~8 and extract with Ethyl Acetate/Butanol.

Part 5: References

  • Structural Relevance to NK Antagonists:

    • Title: Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040).[1][2]

    • Source: Journal of Medicinal Chemistry (1998).[1][3]

    • URL:[Link]

  • Resolution Methodology (Adapted):

    • Title: Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives.

    • Source: Molecules (2022).[2][3][4]

    • URL:[Link][1][2]

  • General Synthesis of 2-Arylpiperidines:

    • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.[1][2][5]

    • Source: The Journal of Organic Chemistry (2022).[2][3][5]

    • URL:[Link][1][2]

  • Chiral HPLC Screening Strategies:

    • Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns.

    • Source: Journal of Chromatography A.[3]

    • URL:[Link][1][2]

Sources

Application Note: Recrystallization Protocols for (R)-2-(3-methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the solid-state isolation of (R)-2-(3-methoxyphenyl)piperidine hydrochloride . It synthesizes empirical data from structural analogs (e.g., phenylpiperidines, paroxetine intermediates) with fundamental solubility principles for chiral amine salts.

Executive Summary

The purification of (R)-2-(3-methoxyphenyl)piperidine hydrochloride presents a specific challenge: balancing the removal of process-related impurities (e.g., unreacted pyridines, regioisomers) while maintaining or upgrading enantiomeric excess (ee). While the free base is an oil/low-melting solid, the hydrochloride salt forms a stable crystal lattice suitable for purification.

Recommended Solvent System: Isopropanol (IPA) or Ethanol/Ethyl Acetate (1:3 v/v) . Critical Success Factor: Control of cooling rate to prevent "oiling out" (liquid-liquid phase separation) prior to crystallization.

Solvent Selection Strategy & Theory

Recrystallizing amine hydrochloride salts requires a solvent system that disrupts the ionic lattice at high temperatures but facilitates ordered packing upon cooling.

Solubility Profile Analysis

Based on the dielectric constants and structural analogs (e.g., methoxphenidine, paroxetine), the solubility profile of (R)-2-(3-methoxyphenyl)piperidine HCl is characterized as follows:

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Protic Polar Methanol, WaterVery HighHighPoor (Yield loss)
Protic Polar Ethanol, IsopropanolHighModerate/LowExcellent (Primary)
Aprotic Polar Acetone, AcetonitrileModerateLowGood (Anti-solvent)
Non-Polar Hexane, TolueneInsolubleInsolublePoor (Oiling out risk)
Ethers Diethyl Ether, MTBELowInsolubleExcellent (Anti-solvent)
Solvent Decision Tree

The following logic flow guides the selection based on the crude material's impurity profile.

SolventSelection Start Analyze Crude Purity CheckEE Is Enantiomeric Excess > 90%? Start->CheckEE HighEE Use Single Solvent (Isopropanol) CheckEE->HighEE Yes LowEE Use Binary System (EtOH + Anti-solvent) CheckEE->LowEE No CheckColor Is Crude Colored/Dark? HighEE->CheckColor LowEE->CheckColor Charcoal Activated Carbon Treatment (Methanol, then exchange) CheckColor->Charcoal Yes Direct Proceed to Crystallization CheckColor->Direct No Charcoal->Direct

Figure 1: Decision matrix for solvent selection based on input material quality.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: High-purity crude (>95%) requiring polishing of trace impurities.

Materials:

  • Crude (R)-2-(3-methoxyphenyl)piperidine HCl (10.0 g)

  • Isopropanol (IPA), HPLC Grade

  • Magnetic stir bar, reflux condenser, oil bath.

Procedure:

  • Dissolution: Charge the crude solid into a 100 mL round-bottom flask. Add 30 mL of IPA (3 vol).

  • Heating: Heat the mixture to reflux (82°C) with stirring.

  • Titration: If solids remain, add hot IPA in 2 mL increments until a clear solution is obtained. Note: Do not exceed 6 volumes (60 mL) total. If insoluble matter persists, perform a hot filtration.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling here may trap impurities.

  • Nucleation: If no crystals form at 25°C, scratch the glass or add a seed crystal.

  • Final Crystallization: Cool the flask to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid using a Büchner funnel.

  • Washing: Wash the cake with 10 mL of cold IPA (0°C).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Binary Solvent Recrystallization (Ethanol/Ethyl Acetate)

Best for: Lower purity crude or when maximizing yield is critical.

Materials:

  • Crude (R)-2-(3-methoxyphenyl)piperidine HCl (10.0 g)

  • Absolute Ethanol (Solvent A)

  • Ethyl Acetate (Solvent B - Anti-solvent)

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (~2-3 volumes, 20-30 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Ethyl Acetate dropwise.

  • Cloud Point: Continue addition until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add just enough hot Ethanol (approx. 1-2 mL) to clear the solution again.

  • Crystallization: Remove from heat. Cover the flask with foil and allow to cool undisturbed to room temperature.

  • Aging: Once ambient temperature is reached, transfer to a refrigerator (4°C) overnight.

  • Filtration: Filter the resulting needles/plates.

  • Wash: Wash with a 1:4 mixture of EtOH:EtOAc.

Critical Process Parameters (CPPs) & Troubleshooting

"Oiling Out"

A common issue with piperidine salts is the formation of a second liquid phase (oil) instead of crystals.

  • Cause: Temperature dropped too fast or the solvent system is too non-polar.

  • Remedy: Re-heat the mixture until the oil dissolves. Add a small amount (5-10%) of the polar solvent (e.g., Ethanol) to increase solubility, then cool very slowly with vigorous stirring. Seeding is critical here.

Hygroscopicity

Hydrochloride salts can be hygroscopic.

  • Control: Perform all filtration steps rapidly to minimize exposure to humid air. Store the final product in a desiccator.

Analytical Validation Workflow

Validation Sample Isolated Crystal XRPD X-Ray Powder Diffraction (Confirm Form) Sample->XRPD HPLC Chiral HPLC (Confirm ee%) Sample->HPLC Titration AgNO3 Titration (Confirm Salt Stoichiometry) Sample->Titration

Figure 2: Analytical workflow for validating the recrystallized salt.

References

  • Synthesis and Purification of Phenylpiperidines

    • Method for preparing (R)-3-amino piperidine hydrochloride.[1][2] (CN103864674A). Google Patents. Link

    • Process for resolving chiral piperidine alcohol. (US20080051579A1). Google Patents. Link

  • General Recrystallization Techniques

    • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link

    • Solvents for Recrystallization.[3][4][5][6][7][8] University of Rochester. Link

  • Compound Specific Data

    • 2-(3-methoxyphenyl)piperidine hydrochloride Properties.[9][10][11][12] PubChem.[13] Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing Chiral Resolution of Methoxyphenyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral resolution of methoxyphenyl piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these stereoisomers. As a class of compounds frequently explored in medicinal chemistry, achieving high enantiomeric purity is often critical to ensuring therapeutic efficacy and safety.

This hub provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your method development process. The content is structured to address challenges from fundamental peak shape issues to advanced method optimization, ensuring you can achieve robust and reproducible separations.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses common initial questions, providing a foundational understanding for tackling more complex issues.

Q1: What makes the chiral resolution of methoxyphenyl piperidines challenging?

The primary challenge lies in the subtle structural differences between enantiomers. Methoxyphenyl piperidines often possess a single stereocenter and can be flexible molecules. Effective separation requires a chiral stationary phase (CSP) that can engage in multiple, simultaneous, non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions) with the analyte.[1][2] The methoxy and piperidine groups introduce specific polarity and basicity that must be carefully managed to prevent poor peak shape while still allowing for effective chiral recognition.

Q2: What is the first step I should take when developing a new chiral separation method?

The most efficient starting point is a systematic column and solvent screening.[3] A trial-and-error approach can be exceedingly time-consuming.[4] It is recommended to screen a set of 4-6 diverse chiral stationary phases (CSPs), particularly polysaccharide-based phases, under different mobile phase modes (Normal Phase, Polar Organic, and Reversed-Phase).[4][5] This initial screen will quickly identify the most promising CSP and mobile phase combination for further optimization.

Q3: Should I use High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or crystallization for my compound?

The choice depends on your scale, timeline, and the specific properties of your compound.

  • HPLC: A versatile and widely used technique suitable for both analytical and preparative scales. Immobilized polysaccharide columns are robust and compatible with a wide range of solvents, making them excellent for method development.[6][7]

  • SFC: Often superior for preparative-scale purification. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity, allowing for higher flow rates, faster separations, and significantly reduced solvent evaporation times post-collection.[8][9][10] For many piperidine derivatives, SFC provides better peak shapes and higher efficiency than HPLC.[11]

  • Diastereomeric Crystallization: A classical, cost-effective method for large-scale separations. It involves reacting the racemic piperidine (a base) with a pure chiral acid (like tartaric or camphoric acid) to form diastereomeric salts.[12][13] These salts have different solubilities, allowing one to be selectively crystallized.[12][14] This method requires significant optimization of solvents and conditions and is often best suited for later-stage development.

Q4: How do I choose the right Chiral Stationary Phase (CSP)?

For methoxyphenyl piperidines, polysaccharide-based CSPs are the most successful and should be your first choice. These are derivatives of amylose or cellulose coated or immobilized on a silica support.[2][4][15]

  • Start with the "Golden Four": Screen columns based on Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dichlorophenylcarbamate), and Cellulose tris(4-methylbenzoate). These provide a broad range of selectivities.

  • Consider Immobilized vs. Coated: Immobilized phases are chemically bonded to the silica and are more robust, allowing for the use of a wider range of solvents (like THF, DCM, ethyl acetate) which can be crucial for optimizing selectivity.[6][7] Coated phases are often less expensive but have more solvent restrictions.

Section 2: Troubleshooting Guide: From Poor Separation to Method Failure

This section is designed to help you diagnose and solve specific experimental problems.

Problem 1: Poor or No Enantiomeric Resolution (Resolution, Rs < 1.5)

Potential Cause A: Incorrect CSP Selection

  • Explanation: The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP.[1] If the CSP's chiral environment (grooves, cavities) doesn't complement the analyte's structure, no separation will occur.[2]

  • Solution:

    • Broaden Your Screen: If your initial CSP choice failed, screen a wider array of polysaccharide columns. Include both amylose and cellulose derivatives with different carbamate substitutions (e.g., dimethylphenyl, dichlorophenyl, methylbenzoate).

    • Switch Selector Type: If polysaccharide phases fail, consider macrocyclic glycopeptide (e.g., Vancomycin, Teicoplanin) or cyclodextrin-based CSPs, which offer different chiral recognition mechanisms.[4]

Potential Cause B: Sub-optimal Mobile Phase

  • Explanation: The mobile phase mediates the interaction between the analyte and the CSP. Its composition affects retention, selectivity, and peak shape. For basic compounds like piperidines, the presence of an acidic or basic additive is often critical.

  • Solution:

    • Additives are Key: For the basic piperidine nitrogen, secondary interactions with the silica support can cause severe peak tailing and mask the chiral separation. Add a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase in Normal Phase or SFC.[4][16] For acidic impurities or zwitterionic character, use an acidic additive like trifluoroacetic acid (TFA) or formic acid.[4][16]

    • Optimize the Alcohol Modifier: In Normal Phase (Hexane/Alcohol) or SFC (CO2/Alcohol), the type and concentration of alcohol (e.g., Isopropanol, Ethanol, Methanol) are critical. Systematically vary the alcohol percentage. A lower percentage generally increases retention and can improve resolution, but may also broaden peaks.

    • Explore Different Modes: If Normal Phase fails, switch to Polar Organic mode (e.g., 100% Acetonitrile or Methanol with additives) or Reversed-Phase (Acetonitrile/Water with buffers).[6] Different modes can completely change the interaction mechanism and elution order.

Potential Cause C: Inappropriate Temperature

  • Explanation: Temperature affects the thermodynamics of the analyte-CSP interaction. Sometimes, a small change in temperature can significantly impact selectivity.

  • Solution:

    • Systematic Temperature Study: Analyze your sample at a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase interaction strength and can improve resolution, but at the cost of higher column pressure and broader peaks. Conversely, higher temperatures can improve peak efficiency.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause A: Secondary Interactions with Stationary Phase

  • Explanation: The basic nitrogen on the piperidine ring is prone to strong ionic interactions with residual acidic silanol groups on the silica surface of the CSP. This causes significant peak tailing, which can merge with the desired enantiomeric peaks, leading to poor resolution and inaccurate quantification.[17][18]

  • Solution:

    • Use a Basic Additive: This is the most effective solution. Add 0.1% - 0.5% of an amine like diethylamine (DEA) or butylamine to your mobile phase.[16] The additive competes for the active sites on the silica, masking them from the analyte and resulting in more symmetrical peaks.

    • Increase Buffer Strength (Reversed-Phase): If working in reversed-phase mode, ensure your buffer concentration is sufficient (typically >10 mM) to control the pH at the column surface and prevent silanol interactions.[17]

Potential Cause B: Sample Overload

  • Explanation: Injecting too much sample mass onto the column saturates the stationary phase, leading to a characteristic "right triangle" or "shark fin" peak shape, where the peak fronts and retention time decreases with increasing concentration.[17]

  • Solution:

    • Reduce Injection Volume/Concentration: Perform a loading study. Systematically decrease the amount of sample injected until the peak shape becomes symmetrical and the retention time is stable.

Potential Cause C: Incompatible Sample Solvent

  • Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting. This is because the strong "plug" of solvent carries the analyte down the column in a distorted band.

  • Solution:

    • Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[19]

    • Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can still dissolve the sample. For normal phase, this might be hexane with a small amount of the alcohol co-solvent.

Problem 3: Method Irreproducibility (Shifting Retention Times or Resolution)

Potential Cause A: Column Equilibration Issues

  • Explanation: Chiral stationary phases, especially with mobile phase additives, require extended equilibration time to ensure the surface chemistry is stable. Insufficient equilibration will lead to drifting retention times from one injection to the next.

  • Solution:

    • Equilibrate Thoroughly: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. When changing mobile phases, perform a proper wash and re-equilibration sequence.

Potential Cause B: Mobile Phase Instability

  • Explanation: Volatile components in the mobile phase (like DEA or TFA) can evaporate over time, changing the composition and affecting the chromatography. Similarly, premixed mobile phases (e.g., Hexane/Ethanol) can change composition due to differential evaporation.

  • Solution:

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily.

    • Use an Online Mixer: Utilize the HPLC/SFC's proportioning valve or pump mixer to mix solvents online from separate bottles. This is more consistent than using a single pre-mixed bottle.

Section 3: Standard Operating Protocols

Protocol 1: Systematic Screening for Chiral Method Development

This protocol outlines an efficient strategy for identifying a promising starting point for your chiral separation.

  • Select Columns: Choose 3-4 immobilized polysaccharide CSPs. A good starting set includes:

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Prepare Mobile Phases: Prepare the following screening mobile phases.

    • Normal Phase (NP):

      • A: n-Hexane

      • B: Isopropanol (IPA)

      • C: Ethanol (EtOH)

      • Add 0.1% DEA to both alcohol modifiers.

    • Polar Organic (PO):

      • D: Acetonitrile (ACN) + 0.1% DEA

      • E: Methanol (MeOH) + 0.1% DEA

  • Set Up Screening Gradient:

    • NP Method: Run a generic gradient from 5% to 50% of the alcohol modifier (B or C) over 10-15 minutes.

    • PO Method: Run isocratically.

  • Execute and Evaluate: Run the sample on each column with each mobile phase combination. Evaluate the resulting chromatograms for any sign of separation (even partial resolution is a good starting point).

  • Select Lead Condition: Choose the column/mobile phase combination that shows the best baseline separation or highest selectivity (alpha) for further optimization.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Racemic Methoxyphenyl Piperidine Sample Screen_CSPs Screen 3-4 Polysaccharide CSPs (e.g., IA, IB, IC) Start->Screen_CSPs Screen_MP Test Multiple Mobile Phase Systems (Normal Phase, Polar Organic, SFC) Screen_CSPs->Screen_MP Eval1 Evaluate Screening Data: Any Separation Observed? Screen_MP->Eval1 Eval1->Screen_CSPs No, try different CSPs Optimize_MP Optimize Mobile Phase: - Adjust Alcohol % - Screen Additives (DEA, TFA) - Test Different Alcohols (EtOH, IPA) Eval1->Optimize_MP Yes Optimize_Params Optimize Instrument Parameters: - Temperature - Flow Rate Optimize_MP->Optimize_Params Eval2 Resolution (Rs) > 1.5? Peak Shape Acceptable? Optimize_Params->Eval2 Eval2->Optimize_MP No, re-optimize Final_Method Final Validated Method Eval2->Final_Method Yes

Caption: A systematic workflow for chiral method development.

Protocol 2: Troubleshooting Poor Peak Shape for a Basic Analyte

This protocol provides a decision tree for resolving peak tailing issues common with piperidine compounds.

  • Initial Check: Is a basic additive (e.g., 0.1% DEA) present in your mobile phase?

    • If NO: Add 0.1% DEA to the mobile phase, equilibrate the column for 20 column volumes, and re-inject. This is the most likely solution.

    • If YES: Proceed to step 2.

  • Check Sample Concentration: Prepare a dilution of your sample (e.g., 1:10) and inject it.

    • If peak shape improves: Your original sample was overloaded. Determine the optimal concentration and injection volume.

    • If peak shape is still poor: Proceed to step 3.

  • Check Sample Solvent: Is your sample dissolved in a solvent stronger than the mobile phase (e.g., pure ethanol for a 95:5 Hexane:Ethanol mobile phase)?

    • If YES: Re-dissolve the sample in the mobile phase itself and re-inject.

    • If NO (or if re-dissolving didn't help): Proceed to step 4.

  • Investigate Additive Type: The chosen additive may not be effective.

    • Action: Try an alternative basic additive. For example, if DEA is not working, try ethanolamine or butylamine (0.1%).[16] Some compounds show dramatic improvements with a different amine modifier.

Decision Tree for Troubleshooting Poor Resolution

G Start Problem: Poor Enantiomeric Resolution (Rs < 1.5) CheckPeakShape Is peak shape good (Tailing Factor < 1.5)? Start->CheckPeakShape CheckRetention Is retention time adequate (k' > 2)? CheckPeakShape->CheckRetention Yes FixPeakShape FIX PEAK SHAPE FIRST: - Add/Optimize Basic Additive (DEA) - Reduce Sample Load - Match Sample Solvent to MP CheckPeakShape->FixPeakShape No OptimizeMP Optimize Mobile Phase Strength: - Decrease % Alcohol in NP/SFC - Change Alcohol Type (IPA vs EtOH) CheckRetention->OptimizeMP Yes ReduceMPStrength Reduce Mobile Phase Strength: - Decrease % Alcohol to increase k' CheckRetention->ReduceMPStrength No ChangeTemp Optimize Temperature: - Try lower temp (e.g., 15°C) - Try higher temp (e.g., 40°C) OptimizeMP->ChangeTemp ChangeColumn Change CSP: - Switch from Amylose to Cellulose (or vice versa) - Try different substituent ChangeTemp->ChangeColumn Success Resolution Achieved ChangeColumn->Success FixPeakShape->Start ReduceMPStrength->Start

Caption: A decision tree for troubleshooting poor resolution.

Section 4: Reference Data

Table 1: Recommended Starting Chiral Stationary Phases (CSPs) for Methoxyphenyl Piperidines

CSP Name (Selector)TypeCommon Trade NamesStrengths
Amylose tris(3,5-dimethylphenylcarbamate)PolysaccharideCHIRALPAK® AD / IAHigh general success rate, good for aromatic compounds.[4]
Cellulose tris(3,5-dimethylphenylcarbamate)PolysaccharideCHIRALCEL® OD / IBComplementary selectivity to Amylose phases.[4]
Cellulose tris(3,5-dichlorophenylcarbamate)PolysaccharideCHIRALPAK® ICOffers different electronic interactions due to chlorine atoms.
Amylose tris(5-chloro-2-methylphenyl carbamate)PolysaccharideCHIRALPAK® AY / IECan provide unique selectivity where other phases fail.[15]
VancomycinMacrocyclic GlycopeptideCHIROBIOTIC® V / V2Useful for polar and ionizable compounds, works well in reversed-phase.

Table 2: Guide to Mobile Phase Additives

AdditiveTypical ConcentrationModePurpose
Diethylamine (DEA)0.1% - 0.5% (v/v)NP, PO, SFCReduces peak tailing for basic analytes like piperidines by masking active silanol sites.[4][16]
Ethanolamine (EA)0.1% - 0.5% (v/v)NP, PO, SFCAlternative basic additive, can sometimes provide better peak shape than DEA for specific compounds.[16]
Trifluoroacetic Acid (TFA)0.1% (v/v)NP, PO, RP, SFCImproves peak shape for acidic analytes or can be used to protonate bases consistently.[4][16]
Formic Acid (FA)0.1% (v/v)RP, SFCA common acidic additive, often preferred for mass spectrometry (MS) compatibility.
Ammonium Formate/Acetate5 - 20 mMRPActs as a buffer to control pH and improve peak shape for ionizable compounds.

Section 5: References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry - ACS Publications.

  • Molecular dynamics simulations of the chiral recognition mechanism for a polysaccharide chiral stationary phase in enantiomeric chromatographic separations. (2019). Taylor & Francis.

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe.

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect.

  • Chiral Mobile Phase Additives. (n.d.). Alfa Chemistry.

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments.

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies.

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). Springer Nature Experiments.

  • Getting Started with Chiral Method Development. (2022). Regis Technologies.

  • Polysaccharide-based CSPs. (2022). Chiralpedia.

  • Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed.

  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies.

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). MDPI.

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PMC - NIH.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026). Chromatography Today.

  • Horrible peak shape. (2025). Reddit.

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International.

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). Springer.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.

  • Troubleshooting GC peak shapes. (2018). Element Lab Solutions.

  • Figure 1: A) The SFC and HPLC methods for the enantioseparation of... (n.d.). ResearchGate.

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023). American Laboratory.

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). PMC.

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications.

  • Development of a generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. (n.d.). Journal of Chromatography A.

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks.

  • Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain. (2025). PubMed.

Sources

Solving solubility issues of (R)-2-(3-methoxyphenyl)piperidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Synthesis & Purification.

Topic: Solubility Optimization & Handling of (R)-2-(3-methoxyphenyl)piperidine Ticket ID: #SOL-PIP-003 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Physicochemical Profile

Before addressing specific troubleshooting scenarios, it is critical to understand the "personality" of your molecule. (R)-2-(3-methoxyphenyl)piperidine exhibits distinct behaviors depending on its protonation state.

PropertyFree Base (Neutral)Hydrochloride Salt (Cationic)
State Viscous Oil or Low-Melting SolidCrystalline Solid (Hygroscopic)
Polarity Lipophilic (LogP ~2.1)Hydrophilic / Ionic
Solubility (High) DCM, MeOH, EtOH, EtOAc, TolueneWater, Methanol, DMSO
Solubility (Low) Water, 0.1M HClDiethyl Ether, Hexanes, DCM (limited)
pKa (Conj. Acid) ~10.5 (Secondary Amine)N/A
Key Risk Oxidation (N-oxide formation)Oiling out during crystallization

Troubleshooting Guides (FAQ Format)

Scenario A: "I cannot get the HCl salt to crystallize; it keeps 'oiling out' at the bottom of the flask."

Diagnosis: This is the most common issue with aryl-piperidines. The "oil" is a supersaturated liquid phase of the salt that has separated from the solvent before organizing into a crystal lattice. This often happens in solvents with high dielectric constants or when impurities (like residual water) depress the melting point.

Corrective Protocol:

  • The "Cloud Point" Method:

    • Dissolve the oil in the minimum amount of hot Isopropanol (IPA) .

    • Add Diethyl Ether or MTBE dropwise at reflux until a faint turbidity persists.

    • Crucial Step: Add a "trace" of MeOH (1-2 drops) to clear the turbidity.

    • Allow to cool very slowly to room temperature with stirring. Fast cooling traps impurities and leads to oiling.

  • Seed & Starve:

    • If you have any solid seed crystal (even from a dirty batch), add it at room temperature.

    • If no seed exists, scratch the glass surface with a glass rod to create nucleation sites.

  • Anion Exchange (Advanced):

    • If the HCl salt persists as an oil, the lattice energy may be too low. Switch to Fumaric Acid or L-Tartaric Acid . These often form more robust hydrogen-bond networks with piperidines, resulting in higher melting point solids.

Scenario B: "I need to use the compound in a nucleophilic substitution (SN2), but the salt won't dissolve in THF or DCM."

Diagnosis: Piperidine salts are ionic lattices. THF and DCM (Dichloromethane) lack the dielectric strength to dissociate the ion pair effectively.

Corrective Protocol:

  • The "Free-Base" Switch (Recommended):

    • Do not force the salt into solution. Suspend the salt in DCM.

    • Wash with 1M NaOH (pH must be >12 to ensure 100% deprotonation).

    • Dry the organic layer (Na2SO4) and evaporate. Use the resulting oil immediately.

  • Phase Transfer Catalysis (PTC):

    • If you must use the salt, add a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) (5 mol%) to the heterogeneous mixture in DCM/THF. This shuttles the piperidine into the organic phase.

Scenario C: "My enantiomeric excess (ee%) drops after recrystallization."

Diagnosis: You are likely experiencing racemization via thermodynamic equilibration or eutectic entrapment . While the C2-chiral center is generally stable, prolonged heating in protic solvents can sometimes lead to epimerization if harsh Lewis acids are present, though less common for this specific scaffold. More likely, you are crystallizing the racemate (which often has a higher lattice energy/melting point) alongside your enantiomer.

Corrective Protocol:

  • Switch to Diastereomeric Resolution: Use (-)-Dibenzoyl-L-tartaric acid . The solubility difference between the (R, L-tartrate) and (S, L-tartrate) diastereomers is usually significant in Ethanol/Water (9:1) systems.

Decision Tree & Workflow Visualization

The following diagrams illustrate the logical flow for solvent selection and troubleshooting.

Figure 1: Solubility & Handling Decision Tree

SolubilityTree cluster_Base Free Base (Oil) cluster_Salt Salt (Solid) Start Start: (R)-2-(3-methoxyphenyl)piperidine Form Identify Form Start->Form Base Free Base Form->Base Salt HCl / Tartrate Salt Form->Salt BaseSol Soluble in: DCM, EtOAc, MeOH Base->BaseSol BaseProb Issue: Oxidation / Storage BaseSol->BaseProb BaseAct Action: Convert to HCl or Store under Argon at -20°C BaseProb->BaseAct SaltSol Soluble in: Water, MeOH, DMSO Salt->SaltSol SaltProb Issue: Oiling Out during Recrystallization SaltSol->SaltProb Split Troubleshoot Oiling SaltProb->Split Sol1 Add Anti-solvent (Ether/MTBE) slowly Split->Sol1 First Attempt Sol2 Switch Counter-ion (Fumarate/Tartrate) Split->Sol2 If Fails

Caption: Figure 1. Decision logic for handling the free base versus salt forms, including primary mitigation strategies for oiling out.

Figure 2: Recrystallization Workflow (Anti-Oiling)

Recryst Step1 1. Dissolve Salt in Min. Hot MeOH/IPA Step2 2. Cool to Warm (~40°C) Step1->Step2 Step3 3. Add Anti-Solvent (Et2O) to Cloud Point Step2->Step3 Step4 4. Add 1 drop Polar Solvent (Clear) Step3->Step4 Step5 5. Slow Cool (No Stirring) Step4->Step5 Oil Oiling Occurs? Step5->Oil Oil->Step1 Severe Oil Reheat Reheat to Reflux Add Seed Crystal Oil->Reheat Yes

Caption: Figure 2. Step-by-step protocol to prevent "oiling out" (liquid-liquid phase separation) during purification.

Experimental Protocols

Protocol 1: Standard Recrystallization of HCl Salt

Objective: Purification of crude (R)-2-(3-methoxyphenyl)piperidine HCl.

  • Preparation: Place 1.0 g of crude salt in a 25 mL round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 3-5 mL) and heat to reflux (82°C). If solid remains, add Methanol dropwise until clear.

  • Precipitation: Remove from heat. While still hot, add Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Clarification: Add 1-2 drops of Ethanol to make the solution clear again.

  • Crystallization: Wrap the flask in a towel (to insulate and slow cooling) and let it stand undisturbed for 12 hours.

  • Collection: Filter the white needles under vacuum. Wash with cold Ether.

Protocol 2: Free-Basing for Anhydrous Reactions

Objective: Converting the stable salt to the reactive free base for use in alkylation.

  • Suspend the HCl salt in Dichloromethane (DCM) (10 mL/g).

  • Add an equal volume of 1M NaOH or Sat. NaHCO3 .

  • Stir vigorously for 15 minutes.

  • Separate layers. Extract the aqueous layer 2x with DCM.

  • Combine organics, dry over Anhydrous Na2SO4 (Magnesium sulfate can sometimes trap amines, Sodium sulfate is safer).

  • Concentrate in vacuo. Note: Do not heat above 40°C, as the free amine may oxidize or degrade over time. Use immediately.

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link

  • Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design. Link

  • PubChem. (2025).[1] "Compound Summary: (R)-2-(3-methoxyphenyl)piperidine." National Library of Medicine. Link

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics. Link

Sources

Reducing side-product formation in arylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Arylpiperidine Synthesis Help Desk

Objective: This center addresses the specific failure modes encountered when forming C–N bonds between aryl rings and piperidine scaffolds. Whether you are employing Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr), our goal is to minimize side-product formation (protodehalogenation, hydrolysis, homocoupling) and maximize the target tertiary amine.

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2][3]

Primary Use Case: Unactivated aryl halides, electron-rich systems, or late-stage functionalization.

Ticket #101: "My aryl halide reduced to the arene (Protodehalogenation)."

Symptom: You started with Ar-Br and piperidine. You ended up with Ar-H and unreacted piperidine. Root Cause:


-Hydride Elimination.[1]
Instead of the productive Reductive Elimination step, the palladium center underwent 

-hydride elimination. This is often caused by:
  • Steric Openness: The ligand was not bulky enough to force the C–N bond formation.

  • Hydrogen Source: The piperidine itself (containing

    
    -hydrogens) or the solvent acted as a hydride donor.
    

Troubleshooting Protocol:

  • Step 1: Switch Ligand Class. Move immediately to Dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos). These ligands are bulky enough to accelerate reductive elimination, making it faster than the competing

    
    -hydride elimination.
    
    • Recommendation:RuPhos is the "Gold Standard" for secondary amines like piperidine.

  • Step 2: Check Your Base. If using a weak base (Cs₂CO₃) in protic media, switch to NaOtBu or LiHMDS in anhydrous toluene or THF. Stronger bases facilitate the formation of the active amido-palladium species more rapidly.

Ticket #102: "The reaction turned black and stalled immediately."

Symptom: Palladium black precipitation (catalyst decomposition). Root Cause: Ligand dissociation or oxidation. Troubleshooting Protocol:

  • Use Precatalysts: Stop using Pd(OAc)₂ + Ligand. In situ generation is unreliable for difficult substrates. Use Palladacycle Precatalysts (e.g., RuPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and protect the Pd(0) species until activation in the flask.

Visual Guide: The Divergent Pathways

The following diagram illustrates where your reaction is losing yield to side products.

BuchwaldFailures Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Piperidine + Base RedElim Reductive Elimination (Target Product) AmineBind->RedElim Bulky Ligand (RuPhos) BetaElim β-Hydride Elimination (Side Product: Ar-H) AmineBind->BetaElim Small Ligand (PPh3/BINAP) RedElim->Start Regeneration

Figure 1: The Mechanistic Fork. Bulky ligands (Green path) force the complex toward product. Small ligands allow the complex to find Hydrides (Red path), destroying the starting material.

Standardized Protocol: RuPhos Pd G4 Coupling

Use this protocol to minimize hydrodehalogenation.

ReagentEquivalentsNotes
Aryl Halide 1.0Ar-Cl, Ar-Br, or Ar-OTf
Piperidine 1.2Secondary amine
RuPhos Pd G4 0.01 - 0.051–5 mol%. Air-stable precatalyst.
NaOtBu 1.5Sodium tert-butoxide (Sublimed grade preferred)
Solvent [0.2 M]Anhydrous THF or Toluene (Sparged with N₂)

Procedure:

  • Charge a vial with RuPhos Pd G4 (1-5 mol%), NaOtBu (1.5 equiv), and the Aryl Halide (1.0 equiv) (if solid).

  • Seal and purge with inert gas (N₂/Ar) x3.

  • Add anhydrous THF or Toluene via syringe.

  • Add Piperidine (1.2 equiv) via syringe.

  • Heat to 65–80 °C for 2–12 hours.

  • Checkpoint: Monitor by LCMS. If Ar-H is observed >5%, lower temperature and increase catalyst loading.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Primary Use Case: Electron-deficient aryl halides (e.g., nitro-benzenes, pyridines, pyrimidines).

Ticket #201: "I isolated a phenol instead of the arylpiperidine."

Symptom: Mass spec shows M+16 (Oxygen) or M-Cl+OH. Root Cause: Hydrolysis.[2] Polar aprotic solvents (DMF, DMSO, NMP) are hygroscopic. If they contain water, the hydroxide ion generated (or water itself) competes with piperidine. Since oxygen is a harder nucleophile than nitrogen, it attacks the electron-deficient ring aggressively.

Troubleshooting Protocol:

  • Step 1: Solvent Hygiene. Do not use DMF from a wash bottle. Use anhydrous DMF/DMSO stored over molecular sieves.

  • Step 2: Base Selection. Switch from hygroscopic bases (KOH, NaOH) to DIPEA (Hünig's Base) or K₂CO₃ .

  • Step 3: The "Neat" Trick. If the aryl halide is a liquid or low-melting solid, run the reaction neat (no solvent) using excess piperidine (3-5 equiv) as both nucleophile and base. This eliminates the hydrolysis vector entirely.

Ticket #202: "My reaction mixture turned into an intractable tar."

Symptom: Loss of material, smear on TLC/LCMS. Root Cause: Polymerization or decomposition of the Meisenheimer complex due to excessive heat. Troubleshooting Protocol:

  • Catalytic Additive: Add KF on Alumina (40 wt%). This provides a solid surface for the reaction and often allows for lower reaction temperatures.

  • Temperature Step-Down: SNAr does not always require reflux. Try 40 °C first.

Module 3: Purification & Scavenging

Issue: "I need to remove Palladium to <10 ppm for biological testing."

Solution: Do not rely on column chromatography alone; it often streaks Pd. Use Silica-Supported Metal Scavengers .

Protocol: Thiol-Silica Scavenging

  • Dilute crude reaction mixture (after workup) in EtOAc or THF.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (3–5 equivalents relative to Pd loading).

  • Stir at 40 °C for 4 hours (or room temp overnight).

  • Filter through a 0.45 µm pad.

  • Concentrate.[1][3][4]

Comparison of Scavengers:

Scavenger TypeBest ForRemoval Efficiency
Thiol (Si-SH) Pd(II), Pd(0)High (>95%)
Thiourea (Si-Thiourea) Pd(OAc)₂, Pd(PPh₃)₄Very High (>99%)
DMT (Dimercaptotriazine) Ru, Rh, Pd (Universal)High (Broad spectrum)

Decision Matrix: Which Method to Choose?

Use this logic flow to select the method that minimizes side products from the start.

MethodSelection Start Start: Aryl Halide + Piperidine CheckEWG Is the Aryl Ring Electron Deficient? (e.g., Pyridine, Nitro, CN) Start->CheckEWG YesEWG Yes CheckEWG->YesEWG NoEWG No (Electron Neutral/Rich) CheckEWG->NoEWG SNAr Method: S_NAr YesEWG->SNAr SNArRisk Risk: Hydrolysis (Phenol) SNAr->SNArRisk SNArFix Fix: Anhydrous DMSO or Neat SNArRisk->SNArFix Buchwald Method: Buchwald-Hartwig NoEWG->Buchwald BuchwaldRisk Risk: Protodehalogenation Buchwald->BuchwaldRisk BuchwaldFix Fix: RuPhos Pd G4 BuchwaldRisk->BuchwaldFix

Figure 2: Method Selection Decision Tree. Choosing the correct pathway is the first step in side-product avoidance.

References

  • RuPhos Utility: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Protodehalogenation Mechanisms: Maiti, D., et al. (2016). "Mechanistic Insight into the Pd-Catalyzed Protodehalogenation." Journal of the American Chemical Society.

  • Precatalyst G4 Series: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Metal Scavenging: Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Strategies for 2-(3-methoxyphenyl)piperidine Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-methoxyphenyl)piperidine is a critical pharmacophore found in various CNS-active agents, including Substance P antagonists (NK1 receptor) and precursors to dissociative anesthetics. Its enantiomers, (R) and (S), often exhibit distinct binding affinities and metabolic profiles.

Separating this secondary amine presents a classic chromatographic challenge: the basic nitrogen moiety interacts strongly with residual silanols on silica-based stationary phases, leading to peak tailing and reduced resolution. This guide compares two distinct workflows:

  • Method A (Direct Analysis): Utilizing immobilized polysaccharide columns with basic additives.

  • Method B (Derivatization): Converting the amine to a benzamide or carbamate to improve peak shape and detectability.

Methodology Landscape & Selection Matrix

The choice between direct analysis and derivatization depends on the stage of drug development (e.g., high-throughput screening vs. final quality control).

Decision Matrix (DOT Visualization)

G Start Sample: 2-(3-methoxyphenyl)piperidine Q1 Is sample purity >95%? Start->Q1 Direct Method A: Direct Separation (Chiralpak IC / IA) Q1->Direct Yes (High Throughput) Deriv Method B: Derivatization (N-Benzoyl / Chiralcel OD-H) Q1->Deriv No (Complex Matrix/Low UV) Direct_Cond Mobile Phase: Hexane/IPA/DEA (90:10:0.1) Direct->Direct_Cond Deriv_Step React with Benzoyl Chloride (Yields Amide) Deriv->Deriv_Step Deriv_Cond Mobile Phase: Hexane/IPA (97:3) Deriv_Step->Deriv_Cond

Figure 1: Strategic decision tree for selecting the optimal chiral separation pathway based on sample purity and throughput requirements.

Deep Dive: Comparative Analysis

Method A: Direct Separation (Immobilized Polysaccharide)

Best for: Routine purity checks, kinetic studies, and scale-up.

Modern immobilized columns (Chiralpak IA, IC, ID) allow for the use of robust solvents and basic additives that suppress the ionization of the secondary amine, sharpening the peaks.

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Mechanism: The chlorinated substituent on the cellulose backbone creates a unique "pocket" that accommodates the 3-methoxyphenyl ring, while the carbamate groups engage in hydrogen bonding.

  • Critical Additive: Diethylamine (DEA) or Triethylamine (TEA) is mandatory . Without it, the free amine will interact with the silica support, causing severe tailing (

    
    ).
    
Method B: Derivatization (Coated Polysaccharide)

Best for: Complex matrices, low-concentration samples, or when using older coated columns (OD-H).

This method involves converting the basic amine into a neutral amide (e.g., N-benzoyl derivative). This eliminates silanol interactions and adds a UV-chromophore (benzoyl group), significantly increasing detection sensitivity.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: The benzoyl group acts as an additional "handle" for

    
     interactions with the stationary phase, often resulting in massive resolution (
    
    
    
    ).

Performance Data Comparison

FeatureMethod A: Direct (Chiralpak IC)Method B: Derivatized (Chiralcel OD-H)
Analyte Form Free Base (Amine)N-Benzoyl Amide
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / IPA (97:[1]3)
Resolution (

)
2.5 - 3.5> 8.0 (High)
Retention Time Fast (< 15 min)Slow (30 - 45 min)
Tailing Factor 1.2 - 1.5 (Acceptable)1.05 (Excellent)
Sample Prep Dissolve & Inject1-hour Reaction + Workup
Detection Limit Moderate (Phenyl chromophore)High (Added Benzoyl chromophore)

Detailed Experimental Protocols

Protocol A: Direct Separation (Recommended)

Objective: Rapid quantification of enantiomeric excess (ee).

  • System Prep: Flush the HPLC lines with 100% Isopropanol (IPA) to remove any reversed-phase solvents.

  • Mobile Phase Preparation:

    • Mix n-Hexane (900 mL) and Isopropanol (100 mL).

    • Add 1.0 mL of Diethylamine (DEA) .

    • Note: Degas by sonication for 5 mins. Do not use vacuum filtration after adding DEA to prevent evaporation of the volatile base.

  • Sample Prep: Dissolve 1 mg of 2-(3-methoxyphenyl)piperidine in 1 mL of Mobile Phase.

  • Conditions:

    • Column: Chiralpak IC (

      
       mm, 5 
      
      
      
      m).
    • Flow Rate: 1.0 mL/min.[2]

    • Temp: 25°C.

    • Detection: UV @ 220 nm (or 270 nm for the methoxy group).

Protocol B: N-Benzoyl Derivatization

Objective: High-resolution separation for trace impurity analysis.

  • Reaction:

    • In a 2 mL vial, dissolve 5 mg of sample in 0.5 mL Dichloromethane (DCM).

    • Add 10

      
      L Triethylamine (TEA) .
      
    • Add 10

      
      L Benzoyl Chloride .
      
    • Vortex and let stand at room temperature for 15 minutes.

  • Workup:

    • Quench with 0.5 mL water. Vortex.

    • Extract the organic layer (bottom) and evaporate to dryness under

      
      .
      
    • Reconstitute in 1 mL of Hexane/IPA (90:10).

  • Conditions:

    • Column: Chiralcel OD-H (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: Hexane / IPA (97:3).

    • Flow Rate: 0.8 mL/min.[3]

    • Detection: UV @ 254 nm.[4]

    • Expected Data: The (R)-enantiomer typically elutes first (

      
       min) followed by the (S)-enantiomer (
      
      
      
      min) [1].

Troubleshooting & Optimization

Signal Pathway for Peak Tailing (DOT Visualization)

Tailing Problem Peak Tailing (Tf > 1.5) Cause1 Silanol Interaction Problem->Cause1 Cause2 Column Overload Problem->Cause2 Sol1 Increase DEA/TEA to 0.2% Cause1->Sol1 Sol2 Dilute Sample (<0.5 mg/mL) Cause2->Sol2

Figure 2: Diagnostic flow for resolving peak asymmetry issues common with basic piperidine derivatives.

  • Peak Broadening: If peaks are broad, increase the column temperature to 35°C to improve mass transfer kinetics.

  • Retention Drift: Basic additives can slowly modify the silica surface. Dedicate a specific column for basic analysis or wash extensively with 10% acetic acid in Hexane/IPA (only on immobilized columns like IC) to regenerate.

References

  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD Thesis, University of Glasgow. Available at: [Link]

  • Phenomenex. (2025). Chiral HPLC Separations Guide. Available at: [Link]

  • Jeon, H., & Hyun, M. H. (2018).[5] Resolution of methoxyphenamine and its analogues on a chiral stationary phase. Journal of Separation Science, 41(23), 4281-4285.[5] Available at: [Link]

Sources

Impurity profiling of commercial (R)-2-(3-methoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Impurity Profiling of Commercial (R)-2-(3-methoxyphenyl)piperidine HCl

Executive Summary & Strategic Context

(R)-2-(3-methoxyphenyl)piperidine HCl (CAS: 920512-74-9) is a critical chiral building block employed in the synthesis of Neurokinin (NK) receptor antagonists and novel CNS-active agents.[1] Its structural integrity—specifically the stability of the chiral center at the C2 position and the saturation of the piperidine ring—is paramount for downstream efficacy.

For researchers and process chemists, the challenge lies not just in sourcing the material, but in understanding its synthetic origin . The impurity profile of this intermediate varies drastically depending on whether it was produced via Classical Resolution or Asymmetric Catalysis . This guide objectively compares these two commercial grades, providing the analytical protocols necessary to validate quality.

Comparative Analysis: Synthetic Origins & Impurity Signatures

The commercial market offers two primary grades of (R)-2-(3-methoxyphenyl)piperidine HCl. Understanding the genesis of your batch is the first step in effective impurity profiling.

Grade A: Classical Resolution Derived (Tartrate Salts)[1]
  • Process: Synthesis of racemic 2-(3-methoxyphenyl)piperidine via reduction of the corresponding pyridine, followed by chiral resolution using D- or L-Tartaric acid derivatives.[1]

  • Profile:

    • Enantiomeric Excess (ee): Typically 96.0% – 98.5% (Requires multiple recrystallizations to hit >99%).[1]

    • Dominant Impurity: (S)-2-(3-methoxyphenyl)piperidine (The distomer).[1]

    • Specific Contaminants: Residual resolving agents (Tartaric acid), diastereomeric salts.[1]

  • Best For: Early-stage SAR where cost is a driver and ultra-high optical purity is not yet critical.[1]

Grade B: Asymmetric Hydrogenation Derived (Catalytic)
  • Process: Direct asymmetric hydrogenation of 2-(3-methoxyphenyl)pyridine using Rhodium (Rh) or Ruthenium (Ru) chiral phosphine catalysts (e.g., Rh-Josiphos or Ru-BINAP).[1]

  • Profile:

    • Enantiomeric Excess (ee): Consistently >99.0% – 99.8%.[1]

    • Dominant Impurity: Unreacted Pyridine starting material (2-(3-methoxyphenyl)pyridine).[1]

    • Specific Contaminants: Residual heavy metals (Rh/Ru), over-reduced byproducts (ring-opening).[1]

  • Best For: GMP manufacturing and late-stage intermediates where chiral purity and metal limits are strictly regulated.[1]

Table 1: Comparative Specification Guide
FeatureGrade A (Resolution) Grade B (Asymmetric Cat.) Impact on Application
Chiral Purity (ee) 96% - 98%> 99.5%Grade A requires re-work for stereoselective drugs.[1]
Chemical Purity > 98%> 99%Grade B generally has fewer organic side-products.[1]
Key Impurity (S)-Enantiomer (2-4%)Pyridine Analog (<0.5%)Pyridine impurities can poison downstream Pd-catalysts.[1]
Metal Content Low (Fe, Na)High Risk (Rh, Ru)Grade B requires metal scavenging (Silica-Thiol).[1]
Cost Efficiency High (Cheaper)Moderate (Catalyst cost)Grade A is preferred for multigram non-GMP scale-up.[1]

Synthesis & Impurity Pathways (Visualized)

Understanding the chemical lineage helps predict "silent" impurities that standard HPLC might miss.[1]

SynthesisPathways Start 2-(3-methoxyphenyl)pyridine Racemic Racemic Piperidine (Intermediate) Start->Racemic H2/Pd/C Catalysis Asymmetric Hydrogenation (Rh-Catalyst) Start->Catalysis H2/Rh-Chiral Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution ProductA (R)-Product (Grade A) Resolution->ProductA ImpurityA Impurity: (S)-Isomer (High Levels) Resolution->ImpurityA ProductB (R)-Product (Grade B) Catalysis->ProductB ImpurityB Impurity: Unreacted Pyridine Catalysis->ImpurityB Incomplete Rxn ImpurityMetals Impurity: Rh/Ru Residues Catalysis->ImpurityMetals Leaching

Figure 1: Comparison of impurity genesis between Classical Resolution and Asymmetric Hydrogenation routes.

Analytical Protocols

To validate the material, a dual-method approach is required: Reverse Phase (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric excess.[1]

Method A: Chemical Purity (RP-HPLC)

This method separates the piperidine core from the pyridine starting material and potential phenol byproducts (des-methyl impurities).[1]

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). Note: High pH improves peak shape for basic piperidines.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Amide/Amine absorption) and 275 nm (Anisole absorption).[1]

  • Critical Pair: The Pyridine impurity will elute later than the piperidine product due to aromatic planarity and lack of basicity at pH 9.0.

Method B: Chiral Purity (Normal Phase)

Since the target has a chromophore (methoxyphenyl), direct chiral detection is possible without derivatization.[1]

  • Column: Daicel Chiralpak AD-H or Chiralpak IG (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 275 nm.[1]

  • Selectivity: The (R)-isomer typically elutes second on AD-H columns (verify with racemic standard).[1]

Experimental Validation Workflow

The following workflow ensures a self-validating system for checking incoming raw materials.

AnalyticalWorkflow Sample Sample: (R)-2-(3-methoxyphenyl)piperidine HCl Solubility Dissolve in MeOH:Water (50:50) Sample->Solubility Split Split Analysis Solubility->Split RP_HPLC RP-HPLC (C18, pH 9) Check Chemical Purity Split->RP_HPLC Chiral_HPLC Chiral HPLC (AD-H) Check Enantiomeric Excess Split->Chiral_HPLC Check_Pyridine Pyridine Content > 0.1%? RP_HPLC->Check_Pyridine Fail_Chem REJECT: Catalyst Poison Risk Check_Pyridine->Fail_Chem Yes Pass APPROVE: Release for Synthesis Check_Pyridine->Pass No Check_EE EE < 98.0%? Chiral_HPLC->Check_EE Fail_Chiral REJECT: Resolution Failure Check_EE->Fail_Chiral Yes Check_EE->Pass No

Figure 2: Analytical decision matrix for raw material release.

Troubleshooting & Expert Insights

  • The "Pink" Shift: Commercial batches of the HCl salt often turn slightly pink upon storage. This is due to the oxidation of the anisole ring to form trace quinone-like species or N-oxide formation.[1] If the chemical purity is >99%, this color change is often cosmetic but suggests the need for storage under Argon.

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Weighing errors are common.[1] Always dry the standard at 40°C under vacuum before quantitative analysis.

  • Resolution Recovery: If you possess Grade A material with 96% ee, a single recrystallization from Isopropanol/Ethanol (9:1) can typically boost the ee to >99% with a 70% mass recovery.

References

  • Glorius, F. et al. (2004).[1] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link[1]

  • Daicel Chiral Technologies. (2023).[1] "Chiral Separation Strategies for Piperidine Derivatives." Application Note. Link

  • International Conference on Harmonisation (ICH). (2006).[1] "Q3A(R2): Impurities in New Drug Substances." Link

  • PubChem. (2025).[1] "(R)-2-(3-methoxyphenyl)piperidine hydrochloride Compound Summary." National Library of Medicine.[1][4] Link[1]

  • Xiao, J. et al. (2009).[1] "Asymmetric Hydrogenation of Cyclic Imines and Enamines." Chemical Society Reviews.[1] Link

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.